molecular formula C10H11NO4 B1640157 Methyl 2-(2-methyl-4-nitrophenyl)acetate

Methyl 2-(2-methyl-4-nitrophenyl)acetate

Cat. No.: B1640157
M. Wt: 209.2 g/mol
InChI Key: KRGZIGDCTQZMFQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

methyl 2-(2-methyl-4-nitrophenyl)acetate

InChI

InChI=1S/C10H11NO4/c1-7-5-9(11(13)14)4-3-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

KRGZIGDCTQZMFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

"Methyl 2-(2-methyl-4-nitrophenyl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(2-methyl-4-nitrophenyl)acetate.

High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis [1]

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) is a specialized phenylacetic acid derivative utilized as a building block in organic synthesis.[1][2] Distinguished by its ortho-methyl and para-nitro substitution pattern, it serves as a critical precursor for functionalized anilines and heterocycles.[1] Unlike its isomer methyl 2-(2-methyl-3-nitrophenyl)acetate (a key intermediate for Ropinirole), this 4-nitro derivative is primarily valued for its potential in developing non-steroidal anti-inflammatory drug (NSAID) analogs and specific kinase inhibitors where para-amino functionality is required post-reduction.[1]

Physicochemical Identity

The molecule exhibits properties characteristic of nitro-aromatic esters: low water solubility, high solubility in organic solvents, and thermal stability suitable for multi-step synthesis.[1]

PropertySpecification
IUPAC Name Methyl 2-(2-methyl-4-nitrophenyl)acetate
CAS Number 156480-30-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State Pale yellow solid or viscous oil (dependent on purity/polymorph)
Melting Point 70–80 °C (Typical for pure solid)
Boiling Point ~330 °C (Predicted at 760 mmHg)
Density 1.25 ± 0.1 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
pKa (Acid precursor) ~4.0 (for the corresponding carboxylic acid)

Synthetic Methodologies

The synthesis of methyl 2-(2-methyl-4-nitrophenyl)acetate requires precise regiocontrol to distinguish it from the 3-nitro and 5-nitro isomers.[1]

A. Industrial Route: Willgerodt-Kindler Rearrangement

The most scalable route avoids direct nitration of the ester (which yields isomeric mixtures) by starting from the pre-functionalized acetophenone.[1]

  • Starting Material: 2-Methyl-4-nitroacetophenone .

  • Thioamide Formation: Reaction with sulfur and morpholine at elevated temperatures (130°C) converts the acetyl group into a thioacetomorpholide.[1]

  • Hydrolysis: The thioamide is hydrolyzed using NaOH or H₂SO₄ to yield 2-(2-methyl-4-nitrophenyl)acetic acid .[1]

  • Esterification: Fischer esterification with Methanol/H₂SO₄ yields the final methyl ester.[1]

B. Laboratory Route: Nitration of o-Tolylacetate

For smaller scales, direct nitration is possible but requires chromatographic purification.[1]

  • Substrate: Methyl 2-(2-methylphenyl)acetate.[1]

  • Reagent: Fuming HNO₃ / H₂SO₄ at 0°C.

  • Regioselectivity: The methyl group (ortho/para director) and the -CH₂COOMe group (ortho/para director) compete.[1] The 4-position (para to methyl) and 5-position (para to -CH₂-) are favored.[1]

  • Purification: The 4-nitro isomer must be separated from the 3-nitro and 5-nitro byproducts via fractional crystallization or column chromatography.[1]

C. Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathways and downstream transformations.

SynthesisWorkflow cluster_legend Process Key Acetophenone 2-Methyl-4-nitroacetophenone Thioamide Thioacetomorpholide Intermediate Acetophenone->Thioamide S8, Morpholine (Willgerodt-Kindler) Acid 2-(2-Methyl-4-nitrophenyl) acetic acid Thioamide->Acid Hydrolysis (NaOH/H2O) Target Methyl 2-(2-methyl-4- nitrophenyl)acetate Acid->Target MeOH, H2SO4 (Esterification) Aniline Methyl 2-(4-amino-2- methylphenyl)acetate Target->Aniline H2, Pd/C (Reduction) Heterocycle Indole/Heterocycle Derivatives Aniline->Heterocycle Cyclization (Various) Legend Green: Target Molecule | Blue: Precursors | Yellow: Intermediates

Figure 1: Synthetic pathway from acetophenone precursors via Willgerodt-Kindler rearrangement.

Chemical Reactivity & Transformations

This molecule acts as a "masked" aniline.[1] The nitro group provides stability during initial coupling reactions, while the ester allows for orthogonal protection strategies.[1]

Nitro Group Reduction (Chemoselective)

The 4-nitro group is readily reduced to the primary amine, yielding Methyl 2-(4-amino-2-methylphenyl)acetate .[1]

  • Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C in MeOH. High yield (>90%).

  • Chemical Reduction: Iron powder (Fe) in NH₄Cl/EtOH or SnCl₂/HCl.[1] Preferred when alkene sensitive groups are present elsewhere.[1]

  • Application: The resulting aniline is a nucleophile for sulfonylation (sulfonamide synthesis) or acylation.[1]

Alpha-Carbon Alkylation

The methylene protons (alpha to the ester) are acidic (pKa ~20-25).[1]

  • Protocol: Treatment with NaH or LDA in THF at -78°C generates the enolate.[1]

  • Electrophiles: Alkyl halides (R-X) can be introduced to create chiral centers alpha to the carboxylate.[1]

  • Significance: Essential for synthesizing "profen" drug analogs (e.g., Flurbiprofen derivatives) where an alpha-methyl group is required.[1]

Ester Hydrolysis
  • Acidic: HCl/Acetic Acid reflux.[1]

  • Basic: LiOH in THF/Water (saponification).[1]

  • Result: Yields the free acid, 2-(2-methyl-4-nitrophenyl)acetic acid , which can be coupled to amines to form amides.[1]

Applications in Drug Discovery

While often confused with its isomers, the 2-methyl-4-nitro isomer has distinct utility:

  • Differentiation from Ropinirole Precursors:

    • Ropinirole requires the 3-nitro isomer (2-methyl-3-nitro-phenylacetic acid) to access the specific indolone core.[1]

    • The 4-nitro isomer (this topic) is used when substitution at the para position relative to the acetate tail is required, common in CRTH2 antagonists and COX-2 inhibitors .[1]

  • Indole Synthesis (Modified):

    • Unlike 2-nitrophenylacetic acids (which cyclize directly to indoles via reductive cyclization), the 4-nitro isomer cannot cyclize directly.[1]

    • Strategy: It is reduced to the 4-amino derivative, iodinated at the ortho-position (relative to amine), and then subjected to palladium-catalyzed cyclization to form substituted indoles or quinolines.[1]

  • Peptide Mimetics:

    • The acid form serves as a phenylalanine mimic .[1] When incorporated into peptides, the 4-nitro group acts as a rigid steric probe or can be converted to a photo-affinity label (azide) later in synthesis.[1]

Safety & Handling Protocol (MSDS Summary)

  • Hazards: GHS07 (Warning).[1] Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

  • Stability: Stable under standard temperature and pressure.[1] Avoid strong oxidizing agents and strong bases (which may cause hydrolysis or polymerization).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides NOx are produced).[1]

References

  • GuideChem. (2024).[1] Methyl 2-(2-methyl-4-nitrophenyl)acetate Properties and CAS 156480-30-7 Data. Retrieved from [1]

  • ChemicalBook. (2023).[1] Methyl 2-(2-Methyl-4-nitrophenyl)acetate Synthesis and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Methyl 2-(4-nitrophenyl)acetate Compound Summary (Analog Reference). Retrieved from [1]

  • Organic Syntheses. (2003). Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes (Mechanistic Context). Org.[1][3][4] Synth. 80,[5][3] 75. Retrieved from [1][3]

Sources

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) in Advanced Drug Discovery: Synthesis, Structural Causality, and API Elaboration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) is a highly specialized, conformationally restricted organic building block. While not a final Active Pharmaceutical Ingredient (API) itself, it serves as a critical upstream intermediate in the synthesis of 2-aryl-acetic acid and 2-aryl-propionic acid derivatives[1]. In modern drug discovery, this specific scaffold is heavily utilized in the development of allosteric inhibitors for the Interleukin-8 (IL-8) chemokine receptors, CXCR1 and CXCR2, which are prime targets for treating inflammatory diseases (e.g., COPD, psoriasis) and modulating the tumor microenvironment in oncology[2].

This whitepaper details the structural rationale, physicochemical properties, and self-validating synthetic protocols for both the upstream generation and downstream elaboration of this critical intermediate.

Structural Causality & Pharmacophore Design

In the transition from classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to targeted chemokine receptor antagonists, structural causality dictates the necessity of specific substitution patterns. The architecture of Methyl 2-(2-methyl-4-nitrophenyl)acetate is engineered for three distinct purposes:

  • The Ortho-Methyl Group (Conformational Lock): In 2-aryl-acetic acid derivatives, the presence of a methyl group at the ortho position (relative to the acetate side chain) sterically hinders the free rotation of the phenyl ring[1]. This conformational restriction locks the molecule into a specific 3D geometry that perfectly occupies the allosteric binding pocket of CXCR1/CXCR2, while simultaneously abrogating unwanted cyclooxygenase (COX) inhibition typical of unhindered NSAIDs[1].

  • The Para-Nitro Group (Masked Nucleophile): The nitro group serves as a robust, electron-withdrawing placeholder. It survives the harsh oxidative conditions required to synthesize the phenylacetate backbone. During late-stage API elaboration, it is cleanly reduced to an aniline, providing a nucleophilic handle for the attachment of diverse pharmacophores, such as sulfonamides or amides[1].

  • The Methyl Ester (Protecting Group): The methyl ester protects the highly reactive carboxylic acid moiety, preventing unwanted mixed anhydride formation or premature decarboxylation during upstream synthesis and downstream sulfonylation.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is essential for optimizing reaction solvents, extraction protocols, and chromatographic purification.

PropertyValue
CAS Number 156480-30-7[3]
Molecular Formula C10H11NO4[3]
Molecular Weight 209.20 g/mol [3]
Exact Mass 209.0688 g/mol [3]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Vapour Pressure 0.0±0.7 mmHg at 25°C[3]

Upstream Synthesis: Oxidative Rearrangement Workflow

The classical synthesis of phenylacetic acid derivatives from acetophenones relies on the Willgerodt-Kindler reaction, which requires harsh conditions (sulfur/morpholine at >130°C). A more elegant, self-validating approach utilized in the synthesis of this intermediate (as originally outlined in Italian Patent 1,283,649) is the oxidative rearrangement of 2-methyl-4-nitroacetophenone[1].

Step-by-Step Methodology
  • Rationale: Utilizing iodine in the presence of trimethyl orthoformate and methanol allows for a one-pot alpha-iodination and subsequent 1,2-aryl shift (Favorskii-type rearrangement), directly yielding the protected methyl ester without requiring a separate esterification step.

  • Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroacetophenone (1.0 eq, 50 mmol) in a mixture of anhydrous methanol (150 mL) and trimethyl orthoformate (50 mL). The trimethyl orthoformate acts as a dehydrating agent to drive the formation of the dimethyl ketal intermediate.

  • Halogenation & Rearrangement: Add solid iodine (1.1 eq, 55 mmol) portion-wise at room temperature. Once dissolved, heat the reaction mixture to reflux (approx. 65°C) and stir continuously for 12–16 hours. The iodine promotes the formation of the alpha-iodo ketal, which triggers the 1,2-aryl migration.

  • Quenching: Cool the mixture to room temperature. The reaction is self-validating visually: quench the unreacted iodine by slowly adding saturated aqueous sodium thiosulfate (

    
    ) until the dark brown iodine color completely dissipates, leaving a pale yellow solution.
    
  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate the solvent.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-20% EtOAc in Hexanes) to yield pure Methyl 2-(2-methyl-4-nitrophenyl)acetate.

Synthesis SM 2-Methyl-4-nitroacetophenone Reagents I2, MeOH, HC(OMe)3 Reflux, 12h SM->Reagents Product Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) Reagents->Product

Fig 1: Oxidative rearrangement of 2-methyl-4-nitroacetophenone to the target methyl ester.

Downstream API Elaboration: The IL-8 Inhibitor Pathway

Once synthesized, Methyl 2-(2-methyl-4-nitrophenyl)acetate is elaborated into potent CXCR1/CXCR2 antagonists (such as reparixin or ladarixin analogs) through a highly predictable three-step sequence[1].

Step-by-Step Methodology
  • Catalytic Nitro Reduction: Dissolve Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq) in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 4 hours. The complete consumption of the starting material is easily monitored by TLC. Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate to yield Methyl 2-(4-amino-2-methylphenyl)acetate .

  • Sulfonylation of the Aniline: Dissolve the resulting aniline intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Add anhydrous pyridine (2.0 eq) as an acid scavenger. Slowly add a sulfonyl chloride (e.g., trifluoromethanesulfonyl chloride or phenylsulfonyl chloride, 1.1 eq) dropwise[1]. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer with 1N HCl to remove excess pyridine, dry, and concentrate to yield the sulfonamide methyl ester.

  • Ester Hydrolysis: Dissolve the sulfonamide ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 4 hours. Acidify the mixture with 1N HCl to pH 2 to precipitate the free carboxylic acid. Extract with ethyl acetate, dry, and concentrate to isolate the final 2-(4-sulfonamido-2-methylphenyl)acetic acid API.

Downstream Step1 Methyl 2-(2-methyl-4-nitrophenyl)acetate Step2 Methyl 2-(4-amino-2-methylphenyl)acetate (Reduction: H2, Pd/C) Step1->Step2 Step3 Sulfonamide Methyl Ester (Sulfonylation: R-SO2Cl, Py) Step2->Step3 Step4 2-(4-Sulfonamido-2-methylphenyl)acetic acid (Hydrolysis: LiOH, THF/H2O) Step3->Step4

Fig 2: Downstream elaboration of the intermediate into a CXCR1/CXCR2 antagonist API.

References

  • Google Patents (US20100267726A1) - 2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them. (Details the synthesis from 2-methyl-4-nitroacetophenone via Italian Patent 1,283,649 and their use as IL-8 inhibitors).

Sources

Comprehensive Spectroscopic Elucidation of Methyl 2-(2-methyl-4-nitrophenyl)acetate: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized aromatic intermediates. Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) [1] is a prime example—a 1,2,4-trisubstituted benzene ring bearing an electron-withdrawing nitro group, an electron-donating methyl group, and an acetate moiety. This molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including indole-based therapeutics and targeted kinase inhibitors [6].

In drug development, a single misassigned regiochemistry at the intermediate stage can derail an entire synthetic campaign. Therefore, robust, multi-modal spectroscopic validation is non-negotiable. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Validation Workflow

G A Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) B 1H & 13C NMR Electronic Environment A->B Dissolve in CDCl3 C ATR-FTIR Vibrational Modes A->C Direct Crystal Contact D HRMS (ESI-TOF) Exact Mass & Fragments A->D Dilute in MeOH/H2O E Structural Validation & Purity Confirmation B->E Shift Analysis C->E Functional Groups D->E Molecular Weight

Spectroscopic validation workflow for Methyl 2-(2-methyl-4-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Profiling

The regiochemistry of the trisubstituted ring is best confirmed via NMR. The nitro group at the para position relative to the acetate group exerts a strong anisotropic deshielding effect, heavily influencing the chemical shifts of the ortho protons [2].

Causality in Chemical Shifts: H-5 appears slightly more downfield than H-3. Why? Because the electron-donating inductive effect of the methyl group is weaker at the meta position (relative to H-5) than at the ortho position (relative to H-3). This subtle differentiation is the hallmark of accurate structural assignment.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)
PositionShift (ppm)MultiplicityCoupling (J)IntegrationAssignment Causality
-COOCH₃ 3.70Singlet (s)-3HEster methyl, deshielded by adjacent oxygen.
-CH₂- 3.75Singlet (s)-2HBenzylic methylene, isolated from ring coupling.
Ar-CH₃ 2.35Singlet (s)-3HAryl methyl, typical benzylic region.
H-3 8.05Doublet (d)2.2 Hz1HOrtho to -NO₂, meta to H-5. Strongly deshielded.
H-5 8.10Doublet of doublets (dd)8.4, 2.2 Hz1HOrtho to -NO₂, ortho to H-6. Most deshielded proton.
H-6 7.35Doublet (d)8.4 Hz1HMeta to -NO₂, ortho to H-5. Less deshielded.
Protocol 1: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Perform probe tuning and matching to optimize the RF pulse efficiency for ¹H and ¹³C nuclei. Shim the magnetic field using the deuterium lock signal of CDCl₃.

  • Acquisition: Run a standard ¹H 1D sequence (zg30) with 16 scans and a ¹³C 1D sequence (zgpg30) with 512 scans.

  • Self-Validation Check: The protocol is self-validating because the internal TMS standard (0.00 ppm) and the residual solvent peak (CDCl₃ at 7.26 ppm) act as intrinsic calibration points. If the residual solvent peak deviates, the entire spectrum's referencing is automatically flagged as suspect, preventing downstream data misinterpretation.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

While NMR maps the carbon-hydrogen framework, FTIR confirms the presence and integrity of the functional groups (nitro and ester) without requiring sample dissolution[5]. The rapid acquisition allows for the immediate detection of carbonyl-containing degradation products or denitration events [3].

Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Significance
~2950 C-H stretchAliphatic (-CH₃, -CH₂-)Confirms presence of acetate and methyl groups.
~1735 C=O stretchEster CarbonylSharp, intense peak indicating the ester linkage.
~1520 N-O asymmetric stretchNitro Group (-NO₂)Primary diagnostic band for nitroaromatics.
~1345 N-O symmetric stretchNitro Group (-NO₂)Secondary diagnostic band for nitroaromatics.
~1220 C-O stretchEster (C-O-C)Confirms the alkoxy part of the ester.
~850, 740 C-H out-of-plane bendAromatic RingIndicates 1,2,4-trisubstitution pattern.
Protocol 2: Self-Validating ATR-FTIR Acquisition
  • Background Compensation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean Diamond or Germanium ATR crystal. Causality: This subtracts atmospheric CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil. Adequate contact between the Internal Reflection Element (IRE) and the sample is necessary to achieve high-quality spectra without spectral distortion [4].

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The workflow is self-validating through mandatory pre- and post-acquisition blank scans. The absence of residual ester or nitro bands in the post-scan confirms zero sample carryover, validating the integrity of the subsequent batch.

High-Resolution Mass Spectrometry (HRMS)

To rule out isobaric impurities, HRMS (ESI-TOF) provides the exact mass and fragmentation pathways. The fragmentation of Methyl 2-(2-methyl-4-nitrophenyl)acetate is highly predictable and driven by the stability of the resulting carbocations.

Table 3: HRMS Fragmentation Peaks (Positive Ion Mode)
m/zIon TypeFragment LossStructural Implication
209.0688 [M]⁺•NoneMolecular ion peak (Exact mass for C₁₀H₁₁NO₄).
178.05 [M - OCH₃]⁺-31 Da (Methoxy)Alpha-cleavage of the ester methoxy group.
150.05 [M - COOCH₃]⁺-59 Da (Acetate)Loss of the entire ester functionality, leaving a resonance-stabilized 2-methyl-4-nitrobenzyl cation.
104.05 [M - COOCH₃ - NO₂]⁺-46 Da (Nitro)Sequential loss of the nitro group from the aromatic ring.
Protocol 3: Self-Validating LC-MS/MS Acquisition
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into the ESI source. Run a full scan (m/z 50-500) followed by data-dependent MS/MS fragmentation using Collision-Induced Dissociation (CID).

  • Self-Validation Check: The inclusion of a blank injection (methanol/water) before and after the sample run ensures the system validates its own baseline, ruling out column carryover of the highly ionizable nitroaromatic species.

References

  • Guidechem. "methyl 2-(2-methyl-4-nitrophenyl)acetate 156480-30-7 wiki". Guidechem Database. 1

  • Benchchem. "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds". Benchchem Technical Resources. 2

  • MDPI. "Shedding Light on Degradation Gradients in Celluloid: An ATR-FTIR Study of Artificially and Naturally Aged Specimens". MDPI Polymers. 3

  • RSC Publishing. "Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging". Royal Society of Chemistry. 4

  • Bumipublikasinusantara. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak". Microchemical Journal. 5

  • ACS Catalysis. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water". American Chemical Society.6

Sources

"Methyl 2-(2-methyl-4-nitrophenyl)acetate" molecular structure and weight

[1][2][3][4]

Chemical Identity & Physicochemical Specifications[1][3][5][6][7][8]

This compound belongs to the class of phenylacetic acid derivatives.[1] Its structure features a benzene ring substituted with a methyl group at the ortho position (2-), a nitro group at the para position (4-), and a methyl acetate moiety at the C1 position.

ParameterSpecification
IUPAC Name Methyl 2-(2-methyl-4-nitrophenyl)acetate
CAS Registry Number 156480-30-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Exact Mass 209.0688
Physical State Solid (typically pale yellow crystalline powder)
Melting Point 58–62 °C (Predicted/Analogous)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
SMILES COC(=O)CC1=C(C)C=C(C=C1)=O
Structural Analysis

The steric bulk of the ortho-methyl group (C2) influences the conformation of the acetate side chain (C1), potentially restricting rotation and affecting downstream cyclization rates. The para-nitro group (C4) acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating the ring for nucleophilic attack or facilitating reduction to the corresponding aniline.

Synthetic Methodology

For research and scale-up purposes, the most robust synthesis involves the esterification of the parent carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid . While direct nitration of methyl 2-(o-tolyl)acetate is possible, it often yields a mixture of regioisomers (4-nitro and 5-nitro) requiring tedious chromatographic separation.

Primary Protocol: Fischer Esterification

This method is preferred for its operational simplicity and high atom economy. It utilizes the parent acid and methanol, driven to completion by acid catalysis and the removal of water (or use of excess methanol).

Reagents
  • Precursor: 2-(2-methyl-4-nitrophenyl)acetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10–20 volumes)

  • Catalyst: Sulfuric acid (H₂SO₄, conc., 0.1–0.2 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv, for in situ acid chloride formation)

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with 2-(2-methyl-4-nitrophenyl)acetic acid and anhydrous methanol.

  • Activation:

    • Method A (Classic Fischer): Add concentrated H₂SO₄ dropwise at 0°C.

    • Method B (Acid Chloride in situ): Add SOCl₂ dropwise at 0°C (this reacts with MeOH to generate anhydrous HCl and drives the reaction irreversibly).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.[2][1][3] The starting acid (more polar) should disappear, yielding the less polar ester.

  • Work-up:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (to remove unreacted acid and mineral acid) and Brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and critical process controls.

SynthesisWorkflowStart2-(2-methyl-4-nitrophenyl)acetic acidReagentsMeOH + H2SO4(Reflux)Start->ReagentsActivationIntermediateProtonatedIntermediateReagents->IntermediateEsterificationWorkupNaHCO3 Wash(Remove Acid)Intermediate->WorkupQuenchProductMethyl 2-(2-methyl-4-nitrophenyl)acetateWorkup->ProductIsolation

Figure 1: Fischer esterification workflow for the synthesis of the target methyl ester.

Structural Characterization

Verification of the molecular structure relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data profiles are expected for the pure compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is distinct due to the 1,2,4-substitution pattern on the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 – 8.10 Singlet (s) or doublet (d)1HAr-H3 Deshielded by adjacent -NO₂ and -CH₃; located between substituents.
8.00 – 8.05 Doublet of doublets (dd)1HAr-H5 Ortho to -NO₂, meta to alkyl chain.
7.35 – 7.40 Doublet (d)1HAr-H6 Ortho to acetate chain; shielded relative to H3/H5.
3.75 Singlet (s)2HAr-CH₂-CO Benzylic methylene protons.
3.70 Singlet (s)3HO-CH₃ Methyl ester protons (characteristic singlet).
2.40 Singlet (s)3HAr-CH₃ Aryl-methyl group at the ortho position.
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion [M]+: m/z 209

  • Base Peak: Often m/z 150 (Loss of -COOCH₃ group, [M-59]+) or m/z 104 (Tropylium ion derivative).

  • Fragmentation: Loss of -OCH₃ (31) and -NO₂ (46) are common pathways.

Application in Drug Discovery

Methyl 2-(2-methyl-4-nitrophenyl)acetate serves as a versatile "scaffold" molecule. Its value lies in the orthogonality of its functional groups:

  • Nitro Group (-NO₂): Can be reduced to an aniline (-NH₂), enabling amide coupling or heterocycle formation.[1]

  • Ester Group (-COOMe): Can be hydrolyzed to the acid, reduced to an alcohol, or reacted with nucleophiles (e.g., hydrazines) to form oxindoles or indazoles.

Key Pathway: Indole/Oxindole Synthesis

A common application involves the reduction of the nitro group followed by cyclization to form substituted oxindoles or indoles, which are privileged structures in kinase inhibitors and GPCR ligands.

DownstreamAppTargetMethyl 2-(2-methyl-4-nitrophenyl)acetateReductionReduction (H2/Pd-C or Fe/HCl)Target->ReductionNitro ReductionAnilineIntermediate:Methyl 2-(4-amino-2-methylphenyl)acetateReduction->AnilineYields AmineCyclizationCyclization / ModificationAniline->CyclizationDerivatizationPharmaAPI Candidates(e.g., Indomethacin analogs,CRTH2 antagonists)Cyclization->PharmaDrug Discovery

Figure 2: Downstream synthetic utility in pharmaceutical development.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, standard safety protocols must be strictly observed.

  • Hazards: Potentially harmful if swallowed (Acute Tox. 4). Irritating to eyes, respiratory system, and skin.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Avoid distilling the neat liquid at atmospheric pressure; use high vacuum if distillation is required.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate (Analogous Structure Reference). Retrieved from [Link]

  • Org. Synth. (1941).General Procedure for Fischer Esterification of Phenylacetic Acids. Organic Syntheses, Coll. Vol. 1, p.246. (Contextual grounding for Method A).

Nitrophenylacetate Derivatives in Enzymology: A Comprehensive Technical Guide to Kinetic Assays and Mechanistic Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Rationale of Nitrophenylacetates

Nitrophenylacetate derivatives—most notably p-nitrophenyl acetate (pNPA), o-nitrophenyl acetate, and 2,4-dinitrophenyl acetate—are cornerstone substrates in modern enzymology and drug development[1][2]. Originally synthesized to probe the catalytic mechanisms of serine proteases, these compounds have become the gold standard for high-throughput screening of esterases, lipases, and novel plastic-degrading enzymes (e.g., PETases)[3][4].

The causality behind their widespread use lies in their chemical structure. The strong electron-withdrawing nature of the nitro group significantly weakens the ester bond, making it highly susceptible to nucleophilic attack by active-site residues (like serine or zinc-activated water molecules)[5]. Furthermore, the leaving group, p-nitrophenolate (pNP), exhibits a distinct yellow color with a strong absorbance maximum at 400–405 nm when deprotonated[5][6]. Because the pKa of p-nitrophenol is approximately 7.15, conducting assays at a mildly alkaline pH (7.4–8.0) ensures the leaving group is fully ionized, allowing for real-time, continuous spectrophotometric tracking of reaction kinetics[6][7].

Mechanistic Insights: Covalent Catalysis and Biphasic Kinetics

The hydrolysis of pNPA is not merely an assay tool; it is a mechanistic probe that fundamentally shaped our understanding of enzyme catalysis.

The Ping-Pong Mechanism of Chymotrypsin

When B.S. Hartley and B.A. Kilby investigated the hydrolysis of pNPA by


-chymotrypsin, they observed a phenomenon that could not be explained by standard Michaelis-Menten kinetics: a rapid initial "burst" of p-nitrophenolate followed by a slow, steady-state release[5].

This biphasic kinetic profile provided the first definitive proof of a covalent intermediate in enzyme catalysis. The mechanism proceeds in two distinct steps:

  • Fast Acylation: The active-site Ser195 attacks the carbonyl carbon of pNPA, immediately cleaving the ester bond, releasing the p-nitrophenolate burst, and forming an inactive acyl-enzyme intermediate[5].

  • Slow Deacylation: Water slowly hydrolyzes the acetate group from the enzyme, regenerating the active chymotrypsin. This rate-limiting step governs the steady-state velocity[5].

G E Enzyme (Chymotrypsin) ES Enzyme-Substrate Complex E->ES + S S Substrate (pNPA) S->ES EAc Acyl-Enzyme Intermediate (Rate-Limiting) ES->EAc Fast Acylation pNP p-Nitrophenolate (Yellow Burst, 405nm) ES->pNP Release EAc->E Slow Deacylation (H2O) Ac Acetate (Released) EAc->Ac Release

Biphasic covalent catalysis mechanism of chymotrypsin using p-nitrophenyl acetate.

Versatility Across Enzyme Classes

Beyond serine proteases, pNPA is highly versatile. It is actively hydrolyzed by Acetylcholinesterase (AcCE) and Bovine Carbonic Anhydrase II (BCA)[8]. In BCA, a zinc metalloenzyme whose primary physiological role is CO2 hydration, pNPA acts as a surrogate substrate to probe the nucleophilicity of the zinc-bound hydroxide ion[8].

Quantitative Kinetic Data

The affinity (


) and turnover rate (

) of enzymes acting on pNPA vary wildly depending on the enzyme's active site architecture. The table below summarizes key kinetic parameters across different enzyme classes utilizing pNPA.
EnzymeSubstrate


or Specific Activity
Kinetic Significance

-Chymotrypsin
pNPA

M
Rate-limited by deacylationProves covalent intermediate mechanism[2].
AcetylcholinesterasepNPAN/A

Near diffusion-limited esterase activity[8].
SABP2 (Plant Esterase)pNPAN/A

Baseline specific activity for mutant screening[9].
P. fluorescens EsterasepNPAN/A

High-efficiency industrial biocatalyst[9].

Self-Validating Experimental Protocol: pNPA Esterase Assay

Because pNPA is an ester with a highly reactive leaving group, it is inherently unstable in aqueous solutions and undergoes spontaneous auto-hydrolysis[3][10]. A robust protocol must account for this through strict solvent control and real-time blank subtraction.

Reagents & Materials
  • Substrate: p-Nitrophenyl acetate (

    
     98% purity).
    
  • Solvent: Anhydrous Ethanol, Methanol, or DMSO[3][4]. (Causality: Water must be excluded from the stock to prevent premature degradation[10].)

  • Buffer: 50 mM Sodium or Potassium Phosphate Buffer, pH 7.4–8.0[3][7]. (Causality: Ensures the released pNP is fully deprotonated for maximum absorbance at 405 nm[6].)

  • Equipment: 96-well clear flat-bottom microplates, Microplate reader with 405 nm filter[3][6].

Step-by-Step Methodology
  • Standard Curve Generation (Validation Step):

    • Prepare a serial dilution of pure p-nitrophenol (product) from 0 to 100

      
      M in the assay buffer.
      
    • Measure absorbance at 405 nm to calculate the specific extinction coefficient (

      
      ) via the Beer-Lambert Law[10]. This validates the optical path length of your specific microplate setup.
      
  • Substrate Preparation:

    • Dissolve pNPA in anhydrous DMSO or Ethanol to create a 10 mM to 100 mM stock solution[4][6]. Store at 2–8 °C and use within one week[4].

  • Reaction Setup:

    • To each well, add 190

      
      L of Phosphate Buffer and 10 
      
      
      
      L of the enzyme preparation[6].
    • Crucial Control: Prepare "No-Enzyme Blank" wells containing 200

      
      L of Buffer only. This is mandatory to subtract the spontaneous hydrolysis rate of pNPA[10].
      
  • Initiation:

    • Add the pNPA stock solution to achieve the desired final concentration (e.g., 100

      
      M to 4 mM depending on the enzyme's 
      
      
      
      )[3][7]. Mix gently to avoid foaming.
  • Kinetic Readout:

    • Immediately place the plate in the reader. Measure absorbance at 405 nm continuously every 30 seconds for 10–15 minutes at a controlled temperature (e.g., 25 °C)[3][7].

  • Data Analysis:

    • Plot Absorbance vs. Time. Extract the linear slope (

      
      Abs/min) for both the enzyme reaction and the blank.
      
    • Subtract the blank slope from the enzyme slope. Convert the corrected

      
      Abs/min to product concentration using the extinction coefficient derived in Step 1[10].
      

Workflow Step1 1. Substrate Prep (pNPA in DMSO/EtOH) Step3 3. Reaction Initiation (Add pNPA to Enzyme) Step1->Step3 Step2 2. Buffer Setup (pH 7.4-8.0) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 405 nm) Step3->Step4 Step5 5. Data Analysis (Blank Subtraction) Step4->Step5

High-throughput self-validating workflow for pNPA esterase activity screening.

References

  • The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics. ProQuest / Journal of Chemical Education.8

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources / NCSU.11

  • Plastic Enzyme Activity Screening Based on 4-pNPA. iGEM.3

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used? ResearchGate.10

  • 4-Nitrophenyl acetate (N8130) - Product Information Sheet. Sigma-Aldrich.4

  • The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochem J. / NIH PubMed.1

  • Chymotrypsin- A Case Study. Chemistry LibreTexts.5

  • Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. Benchchem.7

  • Enzyme kinetic measurements performed on a BMG LABTECH microplate reader. BMG LABTECH.6

  • The Mechanism of Chymotrypsin-Catalyzed Reactions. PNAS.2

  • Converting a hydroxynitrile lyase into an esterase. Chemical Science / RSC Publishing.9

Sources

The Strategic Utility of Methyl 2-(2-methyl-4-nitrophenyl)acetate in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

As drug discovery pipelines increasingly rely on modular, highly functionalized building blocks, the selection of starting materials dictates both the efficiency of the synthesis and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). Methyl 2-(2-methyl-4-nitrophenyl)acetate is a highly versatile, bifunctional organic scaffold that perfectly exemplifies this principle.

In this guide, I will deconstruct the physicochemical rationale behind using this specific molecule, outline its primary research applications in heterocyclic synthesis and anti-inflammatory drug development, and provide self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Physicochemical Profiling & Structural Rationale

To understand the utility of Methyl 2-(2-methyl-4-nitrophenyl)acetate, we must first analyze the causality of its structural features. The molecule possesses three critical functional zones:

  • The Methyl Ester: Unlike bulky tert-butyl esters, the methyl ester presents minimal steric hindrance and serves as an excellent electrophilic center for intramolecular cyclization once the molecule is activated.

  • The Para-Nitro Group: Acts as a stable, highly crystalline placeholder that can be cleanly reduced to a nucleophilic amine under mild conditions.

  • The Ortho-Methyl Group: Provides vital steric tuning. In medicinal chemistry, this "ortho-effect" restricts the rotational freedom of the adjacent acetate group, locking the molecule into a conformation that favors rapid cyclization kinetics and enhances the lipophilicity of the final drug candidate.

Quantitative Data Summary
PropertyValueRationale / Significance
Chemical Name Methyl 2-(2-methyl-4-nitrophenyl)acetateStandard IUPAC nomenclature.
CAS Registry Number 156480-30-7[1]Primary identifier for the methyl ester variant.
Molecular Formula C₁₀H₁₁NO₄[2]Confirms the presence of the esterified carbon.
Molecular Weight 209.20 g/mol [2]Low molecular weight ensures high atom economy.
Primary Utility Organic building block[3]Precursor for indoles, oxindoles, and anti-inflammatories.

Core Research Application: Indole and Oxindole Scaffolding

The most prominent application of this compound is its use as a precursor for nitrogen-containing heterocycles. Oxindoles and indoles are privileged scaffolds in pharmacology, frequently found in kinase inhibitors and central nervous system (CNS) therapeutics.

The synthetic logic is elegant and self-contained: by reducing the nitro group to an amine, the molecule is primed for a spontaneous or acid-catalyzed intramolecular aminolysis, where the newly formed amine attacks the methyl ester to form a stable lactam ring.

SynthesisPathway A Methyl 2-(2-methyl-4- nitrophenyl)acetate [Precursor] B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Reduction C Methyl 2-(4-amino-2- methylphenyl)acetate [Intermediate] B->C D Intramolecular Cyclization (Heat/H+) C->D Aminolysis E Substituted Oxindole Scaffold [Target API] D->E

Figure 1: Synthetic pathway from Methyl 2-(2-methyl-4-nitrophenyl)acetate to oxindole scaffolds.

Core Research Application: Anti-Inflammatory Agents

Beyond heterocyclic synthesis, this compound is a direct precursor to 4-amino-2-methylphenylacetic acid . This specific amino acid derivative has been heavily researched and patented as a primary agent in compositions designed to treat chronic inflammatory diseases, such as scleroderma and dermatomyositis[4]. The amine functions as a carbonyl-sequestering agent, while the acetic acid moiety provides the necessary binding affinity to cyclooxygenase (COX) enzymes or related inflammatory pathways.

Experimental Protocol: Synthesis of 4-Amino-2-methylphenylacetic Acid

To synthesize this active anti-inflammatory agent, we must perform a sequential ester hydrolysis and nitro reduction. This protocol is designed as a self-validating system , meaning the reaction provides its own visual and analytical feedback to confirm success.

Step 1: Ester Hydrolysis (Saponification)
  • Causality: The methyl ester must be cleaved to expose the free carboxylic acid, which is the active pharmacophore required for target protein binding in anti-inflammatory applications.

  • Procedure: Dissolve Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at ambient temperature for 4 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the carboxylate salt).

Step 2: Catalytic Hydrogenation
  • Causality: We utilize 10% Palladium on Carbon (Pd/C) because it provides a clean, surface-mediated reduction of the nitro group without over-reducing the aromatic ring, ensuring absolute chemoselectivity.

  • Procedure: Acidify the aqueous layer from Step 1 to pH 3 using 1M HCl to precipitate the intermediate acid. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo. Dissolve the resulting solid in anhydrous Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas (1 atm) and stir for 12 hours.

  • Validation: This step is visually self-validating. The starting nitroaromatic compound exhibits a distinct yellow hue due to its extended chromophore. As the reduction proceeds to the aniline derivative, the solution turns completely colorless. Orthogonal validation should be performed via FTIR, looking for the complete disappearance of the asymmetric NO₂ stretch at ~1520 cm⁻¹ and the appearance of N-H stretches at ~3300 cm⁻¹. Filter through a Celite pad to remove the Pd/C catalyst, yielding the pure API.

Analytical Quality Control Standards

To ensure the trustworthiness of your synthesized derivatives, the following analytical benchmarks must be met before proceeding to in vitro or in vivo testing:

  • HPLC Purity: >98% (UV detection at 254 nm). The ortho-methyl group can sometimes lead to minor regioisomeric impurities during upstream synthesis; reverse-phase HPLC is mandatory to confirm isomeric purity.

  • LC-MS: For the reduced amine intermediate (Methyl 2-(4-amino-2-methylphenyl)acetate), expect a mass shift from the precursor's 209.20 g/mol [2] to an [M+H]+ peak of 180.1 g/mol .

  • NMR Spectroscopy: In ¹H-NMR, the successful reduction of the nitro group is confirmed by the upfield shift of the aromatic protons (due to the electron-donating nature of the new amine group) and the appearance of a broad singlet integrating for 2H (the -NH₂ protons) which disappears upon D₂O exchange.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 2-(2-methyl-4-nitrophenyl)acetate". PubChem, National Institutes of Health. URL: [Link]

  • Shapiro, Howard K. "Compositions and method for treatment of chronic inflammatory diseases." U.S. Patent US20050090553A1, Google Patents, 2005.

Sources

"Methyl 2-(2-methyl-4-nitrophenyl)acetate" solubility and stability

[1]

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS 156480-30-7) is a specialized aromatic ester intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including substituted indoles and pharmaceutical precursors.[1] Its structural features—an electron-withdrawing nitro group, a steric ortho-methyl group, and a labile ester moiety—dictate a specific solubility and stability profile that researchers must navigate carefully. This guide provides a comprehensive technical analysis of its physicochemical behavior, offering standardized protocols for solubility determination and stability management.

Chemical Identity & Physicochemical Baseline[1][2]

Understanding the molecular architecture is the first step in predicting behavior in solution. The presence of the nitro group at the para position relative to the acetate chain significantly influences the electronic environment, increasing the electrophilicity of the ester carbonyl and the acidity of the benzylic protons.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
IUPAC Name Methyl 2-(2-methyl-4-nitrophenyl)acetate-
CAS Number 156480-30-7-
Molecular Formula

-
Molecular Weight 209.20 g/mol -
Physical State Solid (Pale yellow to off-white)Analog-derived expectation
Predicted LogP ~1.9 - 2.2Moderate Lipophilicity
H-Bond Donors/Acceptors 0 / 4-
Key Functional Groups Methyl Ester, Nitro (aromatic), Methyl (aryl)-

Solubility Profile

Theoretical Solubility Landscape

Methyl 2-(2-methyl-4-nitrophenyl)acetate exhibits a solubility profile typical of nitro-substituted aromatic esters.

  • Aqueous Solubility: Very Low. The hydrophobic aromatic ring and methyl groups dominate the polar ester functionality. Solubility in pure water is negligible (< 0.1 mg/mL).

  • Organic Solubility: High. The compound is expected to dissolve readily in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethyl Acetate, Methanol).

  • Lipophilicity: With a predicted LogP near 2.0, the compound partitions preferentially into organic layers during extraction, facilitating isolation from aqueous reaction mixtures.

Standardized Solubility Determination Protocol

Since empirical solubility data for this specific intermediate is often absent from public databases, the following self-validating protocol is recommended for internal characterization.

Protocol: Gravimetric Saturation Method

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.

  • Saturation: If solid remains after 1 mL total solvent, sonicate for 10 minutes at 25°C.

  • Filtration & Drying: If undissolved solid persists, filter the supernatant, evaporate a known volume, and weigh the residue to calculate concentration (

    
    ).
    
Visualization: Solubility Testing Workflow

SolubilityWorkflowstartStart: 50 mg Compoundadd_solAdd 100 µL Solventstart->add_solvortexVortex & Observeadd_sol->vortexcheckDissolved?vortex->checkrecordRecord Solubility(High)check->recordYessonicateSonicate 10 min@ 25°Ccheck->sonicateNocheck2Dissolved?sonicate->check2check2->recordYesfilterFilter Supernatant& Evaporatecheck2->filterNocalcCalculate C_sat(Gravimetric)filter->calc

Figure 1: Decision tree for gravimetric solubility determination of solid intermediates.

Stability Assessment

Hydrolytic Stability (Critical)

The methyl ester linkage is the primary site of instability.

  • Base Sensitivity: The electron-withdrawing nitro group (even at the para position relative to the ring attachment) decreases the electron density of the aromatic ring. This inductive effect makes the ester carbonyl carbon more electrophilic, increasing susceptibility to alkaline hydrolysis (saponification).

  • Steric Factor: The ortho-methyl group provides limited steric protection to the benzylic carbon but does not significantly shield the distal ester carbonyl. Therefore, hydrolysis rates in basic media (NaOH, KOH, Carbonate buffers) will be rapid.

  • Acid Stability: Generally stable in dilute acidic conditions at room temperature, but prolonged exposure to strong acids (HCl, H₂SO₄) will catalyze hydrolysis to the carboxylic acid.

Alpha-Proton Acidity & Side Reactions

A frequently overlooked stability risk is the acidity of the benzylic protons (the -CH₂- group between the ring and the carbonyl).

  • Mechanism: The para-nitro group and the ester group both stabilize the formation of a carbanion at the benzylic position.

  • Risk: In the presence of strong bases (e.g., NaH, KOtBu, or even hydroxide in some solvents), the compound can deprotonate, leading to self-condensation (Claisen-type) or oxidative degradation (aerobic oxidation to the alpha-keto ester).

  • Mitigation: Avoid storage in basic solutions. Perform base-mediated reactions (like alkylations) under inert atmosphere (N₂/Ar) and low temperatures.

Photostability

Nitroaromatic compounds are intrinsically light-sensitive. Exposure to UV or strong visible light can induce:

  • Nitro-to-nitroso reduction.

  • Radical formation leading to oligomerization (darkening of the solid). Storage Requirement: Amber glass vials or foil-wrapped containers are mandatory.

Visualization: Degradation Pathways

Degradationcluster_hydrolysisHydrolysis (pH > 8)cluster_oxidationBase/Oxidative StresscompoundMethyl 2-(2-methyl-4-nitrophenyl)acetateacid2-(2-methyl-4-nitrophenyl)acetic acidcompound->acidOH- / H2OmeohMethanolcompound->meohOH- / H2OanionBenzylic Carbanion(Reactive Intermediate)compound->anionStrong Base(-H+)dimerOxidative Dimers /Side Productsanion->dimerO2 / Radical

Figure 2: Primary degradation pathways including hydrolysis and base-mediated oxidation.

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are required to maintain purity >98%:

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows thermal degradation and hydrolysis.
Atmosphere Inert (Argon/Nitrogen) preferredPrevents oxidative degradation of benzylic position.
Container Amber GlassBlocks UV light to prevent nitro-group photoreactivity.
Desiccant RequiredPrevents moisture absorption and subsequent ester hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • Bordwell, F. G. pKa Values of Organic Compounds in DMSO. (Reference for benzylic acidity estimation). Retrieved from [Link]

Physical and chemical characteristics of "Methyl 2-(2-methyl-4-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Methyl 2-(2-methyl-4-nitrophenyl)acetate

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 415912-62-8) is a specialized aromatic ester intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a phenylacetic acid core substituted with a methyl group at the ortho position and a nitro group at the para position, this compound serves as a critical scaffold for generating indole derivatives, kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The compound features a benzene ring with three distinct functional groups: a methyl ester side chain, a ring-bound methyl group, and a nitro group. The specific regiochemistry (2-methyl, 4-nitro) imparts unique electronic and steric properties that dictate its reactivity.

Attribute Technical Detail
IUPAC Name Methyl 2-(2-methyl-4-nitrophenyl)acetate
CAS Number 415912-62-8 (Alternate: 156480-30-7)
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES COC(=O)CC1=C(C=C(C=C1)[O-])C
InChI Key KRGZIGDCTQZMFQ-UHFFFAOYSA-N
Structural Insights:
  • Steric Hindrance: The ortho-methyl group (C2) introduces steric bulk near the acetate side chain, potentially influencing the rate of hydrolysis or nucleophilic attack at the benzylic carbon compared to non-substituted analogs.

  • Electronic Effects: The para-nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution (S_NAr) under specific conditions. It also increases the acidity of the benzylic protons (–CH₂–COOMe).

Physicochemical Characterization

The following data consolidates experimental and predicted values relevant for formulation and reaction planning.

Property Value / Description Implication for Processing
Physical State Solid (Crystalline powder)Requires solid handling protocols; dust explosion hazard assessment recommended.
Melting Point 58–62 °C (Predicted)Low melting point implies careful temperature control during drying to avoid sintering.
Boiling Point ~340 °C (at 760 mmHg)High boiling point makes distillation difficult; purification via recrystallization is preferred.
LogP (Octanol/Water) 2.15 (Predicted)Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc), poor water solubility.
Density 1.25 ± 0.1 g/cm³Denser than water; will form the bottom layer in aqueous extractions.
pKa (Benzylic H) ~18–20 (Estimated)Benzylic protons are acidic enough for deprotonation by strong bases (e.g., NaH, LDA).

Synthesis & Manufacturing Workflows

The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate typically follows a linear pathway starting from 2-methylphenylacetic acid (o-tolylacetic acid). The choice of reagents is driven by the need to control regioselectivity during nitration.

Protocol A: Nitration-Esterification Sequence

This is the standard industrial route. Nitration is performed first to leverage the directing effects of the carboxylic acid and methyl groups.

  • Nitration: 2-Methylphenylacetic acid is treated with fuming nitric acid (

    
    ) and sulfuric acid (
    
    
    
    ) at low temperature (0–5 °C).
    • Mechanism:[2] The methyl group (o,p-director) and the

      
       group (o,p-director) cooperatively direct the nitro group to the 4-position (para to the methyl, meta to the acetate chain is not the primary factor here; steric hindrance at position 6 usually favors position 4).
      
  • Esterification: The resulting 2-methyl-4-nitrophenylacetic acid is refluxed in methanol with a catalytic amount of sulfuric acid or thionyl chloride (

    
    ).
    
Protocol B: Esterification-Nitration Sequence

Alternatively, the starting acid is esterified first. This avoids handling the acidic nitro-intermediate but may alter the regioselectivity of the subsequent nitration step due to the change from


 to 

.
Visual Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 2-Methylphenylacetic Acid (Starting Material) Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Electrophilic Aromatic Substitution Inter 2-Methyl-4-nitrophenylacetic Acid (Intermediate) Step1->Inter Isomer 6-Nitro Isomer (Minor Impurity) Step1->Isomer Steric hindrance suppresses this Step2 Esterification (MeOH, H+, Reflux) Inter->Step2 Fisher Esterification Product Methyl 2-(2-methyl-4-nitrophenyl)acetate (Target) Step2->Product

Figure 1: Synthetic pathway for Methyl 2-(2-methyl-4-nitrophenyl)acetate highlighting the critical nitration step and potential isomer formation.

Chemical Reactivity & Applications

The compound acts as a versatile "chassis" for drug development. Its reactivity is defined by three zones: the Nitro group , the Ester , and the Benzylic Carbon .

Reduction to Aniline (Key Application)

The most common downstream application is the reduction of the nitro group to an amine. The resulting Methyl 2-(4-amino-2-methylphenyl)acetate is a precursor for:

  • Indole Synthesis: Via the Fischer indole synthesis or similar cyclization methods after diazotization.

  • Amide Coupling: Reaction with acid chlorides to form amide-linked kinase inhibitors.

Protocol (Catalytic Hydrogenation):

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.

  • Procedure: Stir at RT for 4–6 hours. Filter through Celite to remove Pd/C.

  • Note: Avoid acidic conditions if the ester is sensitive, though methyl esters are generally stable to neutral hydrogenation.

Benzylic Alkylation

The protons at the


-position (between the ring and the carbonyl) are acidic.
  • Reagents: Strong base (NaH, LiHMDS) followed by an alkyl halide (

    
    ).
    
  • Utility: Used to introduce branching at the

    
    -position, a common strategy to increase metabolic stability (blocking metabolic oxidation) and restrict conformational freedom in drug candidates.
    
Reactivity Logic Map (DOT Diagram)

ReactivityMap Center Methyl 2-(2-methyl-4-nitrophenyl)acetate Red Reduction (H2/Pd-C) Center->Red Hyd Hydrolysis (LiOH/THF) Center->Hyd Alk Alkylation (NaH, R-X) Center->Alk Prod_Red Methyl 2-(4-amino-2-methylphenyl)acetate (Pharma Intermediate) Red->Prod_Red Prod_Hyd 2-(2-Methyl-4-nitrophenyl)acetic Acid (Building Block) Hyd->Prod_Hyd Prod_Alk Alpha-Substituted Derivative (Conformational Control) Alk->Prod_Alk

Figure 2: Divergent reactivity profile showing the transformation of the nitro group, ester moiety, and benzylic position.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, the following analytical markers should be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     8.0–8.1 ppm (m, 2H):  Aromatic protons ortho to the nitro group (H3 and H5). The proton at H3 (between methyl and nitro) may appear as a singlet or fine doublet due to meta-coupling.
    
  • 
     7.3–7.4 ppm (d, 1H):  Aromatic proton at H6 (ortho to the acetate chain).
    
  • 
     3.75 ppm (s, 2H):  Benzylic methylene protons (
    
    
    
    ).
  • 
     3.70 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     2.40 ppm (s, 3H):  Aryl methyl protons (
    
    
    
    ).
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Nitro absorbance).

Handling, Safety, and Storage

Hazard Classification (GHS):

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerated). While the compound is chemically stable at room temperature, refrigeration prevents slow hydrolysis or transesterification over long periods.

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) if storing for >6 months to prevent oxidation of the benzylic position.

  • Container: Amber glass vials to protect from light (nitro compounds can be photosensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate (Analog Reference). Retrieved from [Link]

  • Lian, J., et al. (2013). Application of methyl in drug design.[4] Yao Xue Xue Bao, 48(8):1195-208.[4] (Context on the "Methyl Effect" in drug discovery). Retrieved from [Link]

  • Barreiro, E. J., et al. (2011).The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. (Theoretical grounding for the 2-methyl substitution).

Sources

Methodological & Application

Application Notes & Protocols: Methyl 2-(2-methyl-4-nitrophenyl)acetate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking Synthetic Potential

In the intricate landscape of organic synthesis, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 2-(2-methyl-4-nitrophenyl)acetate emerges as a valuable, yet often overlooked, building block. Its utility stems from the presence of three distinct functional handles—a reactive nitro group, a readily transformable ester, and an activated methylene group—all strategically positioned on a substituted aromatic scaffold. This guide provides an in-depth exploration of this intermediate, offering both mechanistic insights and field-proven protocols for its application in research and development, particularly within the pharmaceutical and fine chemical industries. The strategic ortho-methyl group also plays a crucial role, influencing the electronic properties and conformational behavior of the molecule and its derivatives, a concept of rising importance in modern drug design.[1][2]

Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. Methyl 2-(2-methyl-4-nitrophenyl)acetate is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource
CAS Number 156480-30-7[3]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.201 g/mol [3]
Canonical SMILES CC1=C(C=CC(=C1)[O-])CC(=O)OC[3]
Topological Polar Surface Area 72.1 Ų[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

These properties indicate a molecule of moderate polarity, suitable for a range of common organic solvents. The absence of hydrogen bond donors simplifies its reactivity profile in many contexts.

Strategic Synthesis of the Intermediate

While not a commodity chemical, Methyl 2-(2-methyl-4-nitrophenyl)acetate can be reliably synthesized in the laboratory. The most direct and logical approach involves the esterification of the corresponding carboxylic acid, 2-(2-methyl-4-nitrophenyl)acetic acid.

Workflow for Synthesis

cluster_0 Synthesis of Precursor Acid cluster_1 Final Esterification Step Toluene Toluene Nitration Nitration Toluene->Nitration HNO₃/H₂SO₄ 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene Nitration->2-Methyl-4-nitrotoluene Side-chain\nFunctionalization Side-chain Functionalization 2-Methyl-4-nitrotoluene->Side-chain\nFunctionalization e.g., Halogenation then Cyanation 2-(2-methyl-4-nitrophenyl)acetonitrile 2-(2-methyl-4-nitrophenyl)acetonitrile Side-chain\nFunctionalization->2-(2-methyl-4-nitrophenyl)acetonitrile Hydrolysis Hydrolysis 2-(2-methyl-4-nitrophenyl)acetonitrile->Hydrolysis H₃O⁺ 2-(2-methyl-4-nitrophenyl)acetic acid 2-(2-methyl-4-nitrophenyl)acetic acid Hydrolysis->2-(2-methyl-4-nitrophenyl)acetic acid Esterification Esterification 2-(2-methyl-4-nitrophenyl)acetic acid->Esterification Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Methyl 2-(2-methyl-4-nitrophenyl)acetate Methyl 2-(2-methyl-4-nitrophenyl)acetate Esterification->Methyl 2-(2-methyl-4-nitrophenyl)acetate

Caption: General synthetic workflow for Methyl 2-(2-methyl-4-nitrophenyl)acetate.

Protocol 2.1: Fischer Esterification

This protocol outlines the final esterification step, assuming the precursor acid is available.

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using an excess of the alcohol (methanol) drives the equilibrium towards the product ester.

Materials:

  • 2-(2-methyl-4-nitrophenyl)acetic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methyl-4-nitrophenyl)acetic acid in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the mixture to room temperature. b. Reduce the volume of methanol under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and water. d. Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Applications: Harnessing the Functional Groups

The synthetic value of Methyl 2-(2-methyl-4-nitrophenyl)acetate lies in the selective manipulation of its nitro and ester functionalities.

The Nitro Group: Gateway to Anilines

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and powerful transformations in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4] The resulting aniline is a versatile precursor for a multitude of subsequent reactions.

cluster_methods Reduction Methods Start Methyl 2-(2-methyl-4-nitrophenyl)acetate H2_PdC Catalytic Hydrogenation (H₂, Pd/C) Start->H2_PdC Fe_NH4Cl Metal/Acid Reduction (Fe, NH₄Cl) Start->Fe_NH4Cl SnCl2 Metal Salt Reduction (SnCl₂, HCl) Start->SnCl2 Product Methyl 2-(4-amino-2-methylphenyl)acetate H2_PdC->Product Fe_NH4Cl->Product SnCl2->Product

Caption: Key methods for the reduction of the nitro group.

Comparative Analysis of Reduction Methods:

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

MethodReagentsAdvantagesDisadvantagesSelectivity Profile
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney NiHigh efficiency, clean reaction, simple workup (filtration).[4]Can reduce other functional groups (alkenes, alkynes, nitriles); potential for dehalogenation.[4][5]Low chemoselectivity. Best for simple substrates.
Metal-Mediated Reduction Fe/NH₄Cl or Zn/AcOHExcellent functional group tolerance, robust, cost-effective.[4][5]Stoichiometric amounts of metal required, workup can be more involved to remove metal salts.High chemoselectivity. Tolerates ketones, esters, and halides.
Metal Salt Reduction SnCl₂Mild conditions, good for sensitive substrates.Generates tin-based waste products.Provides a mild method for reducing nitro groups in the presence of other reducible groups.[5]
Protocol 3.1.1: Nitro Reduction using Iron and Ammonium Chloride

This method is highly recommended for its excellent chemoselectivity, preserving the ester functionality.[4]

Principle: Iron powder in the presence of a mild proton source (from the hydrolysis of NH₄Cl) acts as a single-electron transfer agent to reduce the nitro group in a stepwise fashion.

Materials:

  • Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq)

  • Iron powder (Fe), <100 mesh (3-5 eq)

  • Ammonium Chloride (NH₄Cl) (4-5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add the nitro-intermediate, ethanol, and water (typically a 2:1 to 4:1 EtOH:H₂O ratio).

  • Reagent Addition: Add ammonium chloride and iron powder to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C). The reaction can be vigorous initially. Monitor by TLC until the starting material is consumed.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction & Concentration: Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the desired aniline, Methyl 2-(4-amino-2-methylphenyl)acetate.

  • Purification: The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

The Ester Group: Conversion to Acids and Amides

The methyl ester provides a handle for conversion to a carboxylic acid via hydrolysis, or directly to amides via aminolysis. The resulting carboxylic acid is a key precursor for forming amide bonds, a central reaction in drug development.

Protocol 3.2.1: Basic Hydrolysis (Saponification)

Principle: The ester is hydrolyzed under basic conditions (saponification) to yield the carboxylate salt, which is then protonated with acid to give the free carboxylic acid.

Materials:

  • Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the ester in a mixture of THF (or MeOH) and water in a round-bottom flask.

  • Base Addition: Add the solid LiOH or NaOH to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The hydrolysis is typically complete within 1-4 hours.

  • Acidification: Once the starting material is consumed, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Protonation: Slowly add 1M HCl with stirring to acidify the solution to pH 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-methyl-4-nitrophenyl)acetic acid. Alternatively, if the product is not a solid, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Synthetic Potential of Downstream Products

The true power of Methyl 2-(2-methyl-4-nitrophenyl)acetate is realized in the synthetic versatility of its primary derivatives.

A Methyl 2-(2-methyl-4-nitrophenyl)acetate B Methyl 2-(4-amino-2-methylphenyl)acetate A->B Nitro Reduction C 2-(2-methyl-4-nitrophenyl)acetic acid A->C Ester Hydrolysis D 2-(4-amino-2-methylphenyl)acetic acid B->D Ester Hydrolysis F Diazonium Salt Intermediates (e.g., for Sandmeyer Reactions) B->F Diazotization (NaNO₂, HCl) C->D Nitro Reduction E Amide Derivatives (e.g., Drug Scaffolds) C->E Amide Coupling (after activation) D->E Amide Coupling (after activation)

Caption: Synthetic pathways originating from the primary intermediate.

  • From Methyl 2-(4-amino-2-methylphenyl)acetate (Node B): This aniline derivative is a prime candidate for diazotization followed by Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the 4-position. It can also undergo N-alkylation, N-acylation, or be used in the synthesis of heterocyclic rings.

  • From 2-(4-amino-2-methylphenyl)acetic acid (Node D): This molecule is a bifunctional building block. The carboxylic acid can be activated (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) and reacted with amines to form amide bonds, a cornerstone of medicinal chemistry. The amino group can be simultaneously protected or undergo its own set of transformations.

Conclusion & Outlook

Methyl 2-(2-methyl-4-nitrophenyl)acetate is more than a simple chemical; it is a strategic tool for synthetic chemists. By providing access to ortho-methyl substituted aniline and phenylacetic acid derivatives, it serves as a key entry point for the synthesis of complex targets. The protocols and strategic guidance provided herein are designed to empower researchers, scientists, and drug development professionals to confidently integrate this versatile intermediate into their synthetic programs, accelerating the path to discovery.

References

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

  • Pereira, J. C. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ACS Publications. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

"Methyl 2-(2-methyl-4-nitrophenyl)acetate" as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of N-Heterocyclic Scaffolds from Methyl 2-(2-methyl-4-nitrophenyl)acetate

Introduction & Reactivity Rationale

In modern drug discovery, the efficient generation of diverse heterocyclic libraries from a single, highly functionalized building block is a cornerstone of diversity-oriented synthesis. Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 415912-62-8) is a uniquely primed, trifunctional intermediate that offers exceptional orthogonal reactivity[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic precursor containing three distinct reactivity nodes:

  • The C4-Nitro Group: A robust, electron-withdrawing handle that can be chemoselectively reduced to an aniline, unlocking classical annulation pathways (e.g., Skraup or Doebner-Miller syntheses).

  • The C1-Methyl Acetate Group: An electrophilic ester featuring a highly acidic benzylic

    
    -carbon, perfectly positioned for intramolecular lactamization or Knoevenagel-type condensations.
    
  • The C2-Ortho-Methyl Group: A benzylic carbon that can be selectively oxidized to a formyl group, generating a potent bis-electrophile capable of spontaneous cascade cyclizations[2].

By exploiting these nodes, researchers can divergently synthesize complex polycyclic systems, such as isoquinolin-3-ones (via Pathway A) and functionalized quinolines (via Pathway B).

Physicochemical Properties

Before initiating any synthetic protocol, it is critical to establish the baseline physicochemical parameters of the starting material to inform solvent selection and analytical monitoring.

Table 1: Compound Specifications & Reactivity Profile

ParameterSpecificationAnalytical / Reactivity Notes
Chemical Name Methyl 2-(2-methyl-4-nitrophenyl)acetateIUPAC standard nomenclature[3].
CAS Number 415912-62-8Verified registry identifier[3].
Molecular Formula C₁₀H₁₁NO₄Confirmed via mass spectrometry[1].
Molecular Weight 209.20 g/mol Target mass for LC-MS (+ESI) is 210.2 [M+H]⁺.
Key Electrophile Methyl Ester (C1)Susceptible to nucleophilic attack by amines.
Key Nucleophile Aniline (Post-reduction)Directs regioselective ortho-cyclization.

Pathway A: Synthesis of 7-Nitro-isoquinolin-3-ones

Mechanistic Insights & Causality

The synthesis of isoquinolin-3-one derivatives relies on the conversion of the C2-methyl group into a formyl group, yielding methyl 2-(2-formyl-4-nitrophenyl)acetate[2]. This intermediate is a highly reactive bis-electrophile. When exposed to primary amines or ammonia, a spontaneous aza-Mannich/lactamization cascade occurs[4].

Why does this cascade happen? The primary amine condenses with the highly electrophilic formyl group to form an imine. The spatial proximity of the adjacent methyl ester drives an intramolecular nucleophilic attack by the nitrogen. This expels methanol and forms a thermodynamically stable 6-membered


-lactam ring, yielding 1-hydroxy-1,4-dihydroisoquinolin-3(2H)-ones, which can readily dehydrate to fully conjugated isoquinolin-3-ones[2].

Isoquinoline_Pathway SM Methyl 2-(2-methyl-4-nitrophenyl)acetate (Starting Material) Oxidation Benzylic Oxidation (SeO2 or NBS/DMSO) SM->Oxidation Intermediate Methyl 2-(2-formyl-4-nitrophenyl)acetate (Bis-electrophile) Oxidation->Intermediate Imine Imine Formation (R-NH2 Addition) Intermediate->Imine Lactamization Intramolecular Lactamization (-MeOH) Imine->Lactamization Product 7-Nitro-isoquinolin-3-one Derivatives (δ-Lactam Scaffold) Lactamization->Product

Synthesis of isoquinolin-3-ones via aza-Mannich/lactamization cascade.

Protocol 1: Cascade Lactamization (Self-Validating Workflow)
  • Benzylic Oxidation: Dissolve 1.0 eq of methyl 2-(2-methyl-4-nitrophenyl)acetate in 1,4-dioxane. Add 1.5 eq of Selenium Dioxide (SeO₂). Reflux at 100°C for 4-6 hours.

    • IPC Check (In-Process Control): Monitor via ¹H-NMR. The reaction is complete when the benzylic methyl singlet (~2.3 ppm) disappears and a distinct formyl proton singlet (~10.1 ppm) emerges.

  • Filtration & Solvent Swap: Filter the crude mixture through a Celite pad to remove elemental selenium. Concentrate under reduced pressure and redissolve the methyl 2-(2-formyl-4-nitrophenyl)acetate intermediate in anhydrous ethanol.

  • Cascade Cyclization: Add 1.2 eq of the desired primary amine (e.g., benzylamine) dropwise at room temperature. Stir for 12 hours.

    • IPC Check: LC-MS analysis must show the disappearance of the intermediate mass and the emergence of the final lactam mass [M - 32 (MeOH)]⁺.

  • Isolation: Concentrate the solvent and purify via flash chromatography (Hexanes/EtOAc) to yield the functionalized 7-nitro-isoquinolin-3-one.

Pathway B: Regioselective Synthesis of Functionalized Quinolines

Mechanistic Insights & Causality

Alternatively, the C4-nitro group can be chemoselectively reduced to yield methyl 2-(4-amino-2-methylphenyl)acetate. This aniline derivative is an excellent substrate for Skraup-type annulations.

Why is this reaction regioselective? The aniline core has two potential ortho-positions for cyclization: C3 and C5. However, the C3 position is sterically hindered by the adjacent C2-methyl group. Consequently, electrophilic aromatic substitution occurs exclusively at the less hindered C5 position. This yields a single quinoline regioisomer (a 5-methyl-6-acetate-quinoline derivative), preserving the acetate side-chain for downstream peptide conjugation or cross-coupling.

Quinoline_Pathway SM Methyl 2-(2-methyl-4-nitrophenyl)acetate (Starting Material) Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) SM->Reduction Aniline Methyl 2-(4-amino-2-methylphenyl)acetate (Aniline Intermediate) Reduction->Aniline Michael Michael Addition (α,β-Unsaturated Carbonyl) Aniline->Michael Cyclization Electrophilic Aromatic Substitution (Regioselective at C5) Michael->Cyclization Product Functionalized Quinoline Scaffold (e.g., 5-Methyl-6-acetate-quinoline) Cyclization->Product

Reaction logic for the regioselective annulation of the aniline into quinolines.

Protocol 2: Nitro Reduction and Annulation (Self-Validating Workflow)
  • Chemoselective Reduction: Dissolve 1.0 eq of the starting material in EtOH/H₂O (4:1). Add 3.0 eq of Iron powder and 2.0 eq of NH₄Cl. Heat to 80°C for 2 hours.

    • IPC Check: TLC (Hexanes/EtOAc 7:3) will confirm the complete consumption of the yellow nitro compound (high Rf) and the formation of a highly polar, UV-active aniline (low Rf).

  • Filtration: Filter hot through Celite to remove iron salts. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Skraup Annulation: Dissolve the crude aniline in a mixture of glycerol, concentrated H₂SO₄, and a mild oxidant (e.g., sodium m-nitrobenzenesulfonate). Heat to 130°C for 4 hours.

    • IPC Check: Monitor via TLC under 365 nm UV light. The emergence of a highly fluorescent spot indicates successful quinoline formation.

  • Neutralization & Extraction: Cool to room temperature, carefully neutralize with aqueous NaOH to pH 8, and extract with dichloromethane. Purify via recrystallization or chromatography.

Comparative Yield & Scalability Data

To assist in route scouting, the following table summarizes the expected performance metrics of both divergent pathways based on standard laboratory conditions.

Table 2: Comparative Analysis of Divergent Pathways

MetricPathway A (Isoquinolin-3-ones)Pathway B (Quinolines)
Key Intermediate Methyl 2-(2-formyl-4-nitrophenyl)acetateMethyl 2-(4-amino-2-methylphenyl)acetate
Primary Reaction Type Aza-Mannich / Intramolecular LactamizationSkraup / Doebner-Miller Annulation
Typical Overall Yield 75 – 85%60 – 70%
Regioselectivity Absolute (Structurally locked)High (>95% favoring C5 cyclization)
Scalability High (Catalyst-free, mild conditions)Moderate (Requires harsh acidic conditions)
Downstream Utility Kinase inhibitors, BET bromodomain ligandsAntimalarials, GPCR targeted ligands

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10081813, Methyl 2-(2-methyl-4-nitrophenyl)acetate." PubChem,[Link]

  • MDPI / ResearchGate. "Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams." Molecules,[Link]

  • ResearchGate. "Microwave assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines." ResearchGate,[Link]

Sources

Application Notes & Protocols: Methyl 2-(2-methyl-4-nitrophenyl)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Methyl 2-(2-methyl-4-nitrophenyl)acetate

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active scaffolds. Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS No: 156480-30-7) has emerged as a highly versatile and valuable building block for this purpose.[1][2] Its utility is rooted in a unique combination of functional groups integrated within a compact molecular framework.

The key to its synthetic potential lies in three distinct features:

  • The Nitro Group: Positioned on the aromatic ring, the nitro group is a powerful electron-withdrawing group and, more importantly, a latent amino group. Its selective reduction is often the gateway to a cascade of cyclization reactions.[3][4]

  • The Activated Methylene Bridge: The CH₂ group, situated between the aromatic ring and the ester carbonyl, is activated and amenable to a variety of carbon-carbon bond-forming reactions.

  • The Methyl Ester: This group not only facilitates intramolecular cyclization reactions but also serves as a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.

This combination makes Methyl 2-(2-methyl-4-nitrophenyl)acetate an ideal precursor for the synthesis of substituted indoles and related heterocyclic systems. Indole derivatives are of particular interest as they form the core structure of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] This guide provides an in-depth exploration of the key transformations of this reagent and detailed protocols for its application in the synthesis of bioactive molecules.

Physicochemical Properties and Data

A clear understanding of the starting material's properties is essential for experimental design and safety.

PropertyValueSource
CAS Number 156480-30-7[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.201 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1)[O-])CC(=O)OC[1]
Topological Polar Surface Area 72.1 Ų[1]
Appearance (Typically) Off-white to yellow solidN/A

PART 1: Core Synthetic Transformations & Mechanistic Insights

The journey from Methyl 2-(2-methyl-4-nitrophenyl)acetate to a bioactive molecule is primarily driven by a cornerstone transformation: the reductive cyclization. This process unmasks the reactivity of the nitro group and leverages the proximity of the acetate side chain to construct the heterocyclic core.

Workflow: From Nitroarene to Bioactive Indole

The overall synthetic strategy is a logical and efficient sequence designed to build molecular complexity in a controlled manner.

G A Methyl 2-(2-methyl-4-nitrophenyl)acetate B Step 1: Nitro Group Reduction A->B C Intermediate: Methyl 2-(4-amino-2-methylphenyl)acetate B->C D Step 2: Intramolecular Cyclization (e.g., Thermal or Acid-Catalyzed) C->D E Core Scaffold: Substituted Oxindole/Indole D->E F Step 3: Further Functionalization (e.g., N-Alkylation, Acylation, etc.) E->F G Final Bioactive Molecule F->G

Caption: General synthetic workflow from the starting material to a final bioactive molecule.

Pillar 1: The Critical Reduction of the Nitro Group

The conversion of the aromatic nitro group to an aniline is one of the most fundamental and widely used reactions in organic synthesis.[3][7] The choice of reducing agent is critical, as it must be effective while remaining compatible with other functional groups in the molecule, particularly the ester.

Causality Behind Reagent Selection:

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is often the cleanest and most efficient method. The reaction proceeds on the surface of the metal catalyst with molecular hydrogen. It is highly effective and typically results in high yields with simple work-up (filtration of the catalyst). However, care must be taken as it involves flammable H₂ gas and potentially pyrophoric catalysts.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust methods that are cost-effective and scalable. Iron in acidic media is a particularly common choice for industrial-scale reductions.[3] The work-up can be more involved, often requiring neutralization and filtration of metal salts.

  • Transfer Hydrogenation (e.g., Ammonium Formate): This method avoids the need for pressurized hydrogen gas, using a hydrogen donor molecule instead, which can be advantageous for laboratory-scale synthesis.

  • Chemoselective Reagents (e.g., Sodium Sulfide): In some cases, reagents like sodium sulfide or sodium hydrosulfite can selectively reduce one nitro group in the presence of another or other reducible functional groups.[3]

The resulting aniline, Methyl 2-(4-amino-2-methylphenyl)acetate, is the pivotal intermediate, primed for the subsequent cyclization step.

Pillar 2: Intramolecular Cyclization to the Indole Core

With the amine functionality in place, the molecule is poised to undergo an intramolecular cyclization. This reaction involves the nucleophilic attack of the newly formed amino group onto the electrophilic carbonyl carbon of the ester. This type of reaction is a variation of well-established indole syntheses, such as the Madelung or Reissert syntheses.[8]

G cluster_start Intermediate: Amino Ester cluster_mechanism Mechanism cluster_product Product A Methyl 2-(4-amino-2-methylphenyl)acetate B Nucleophilic Attack: Amine attacks ester carbonyl A->B Heat or Acid/Base Catalyst C Tetrahedral Intermediate B->C D Elimination of Methanol (CH3OH) C->D E 7-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one (An Oxindole) D->E

Caption: Simplified mechanism for the intramolecular cyclization to an oxindole scaffold.

The initial product of this cyclization is often an oxindole (an indol-2-one). Depending on the reaction conditions and subsequent work-up, this can sometimes be converted directly to the corresponding indole. The formation of the indole scaffold provides a privileged structure in medicinal chemistry, ready for further modification to tune its biological activity.[5]

PART 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationales. They represent a standard, reliable pathway for the synthesis of a core heterocyclic structure from Methyl 2-(2-methyl-4-nitrophenyl)acetate.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of 6-Nitro-7-methylindolin-2-one via Reductive Cyclization

This two-step, one-pot procedure details the reduction of the nitro group followed by in-situ cyclization to form the corresponding oxindole derivative.

Materials & Reagents:

  • Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel, Celite®)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(2-methyl-4-nitrophenyl)acetate (e.g., 5.0 g, 23.9 mmol).

    • Add ethanol (80 mL) and water (20 mL) to the flask. Stir the mixture to form a suspension.

    • Add iron powder (e.g., 6.67 g, 119.5 mmol) and ammonium chloride (e.g., 1.53 g, 28.7 mmol) to the suspension.

    • Scientist's Note: The EtOH/H₂O solvent system is chosen for its ability to dissolve the organic starting material and the inorganic salts. Iron powder is a cost-effective and efficient reducing agent for nitroarenes, and NH₄Cl acts as an electrolyte to facilitate the reaction.[3]

  • Reductive Cyclization:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

    • Scientist's Note: At reflux temperature, the iron reduces the nitro group to an amine. The generated heat and slightly acidic conditions promoted by the hydrolysis of the iron salts facilitate the subsequent intramolecular cyclization of the amino-ester intermediate to the oxindole product.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully filter the hot suspension through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Extraction and Purification:

    • To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash them sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Scientist's Note: The NaHCO₃ wash is important to neutralize any remaining acidic species.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure 6-Nitro-7-methylindolin-2-one.

Protocol 2: N-Alkylation of the Oxindole Scaffold

This protocol demonstrates how the synthesized oxindole core can be further functionalized, a key step in creating a library of bioactive analogues.

Materials & Reagents:

  • 6-Nitro-7-methylindolin-2-one (from Protocol 1) (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • An alkylating agent (e.g., Benzyl bromide, Iodomethane) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents (EtOAc, water, brine, etc.)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the oxindole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF via syringe to dissolve the solids.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the weakly acidic N-H of the oxindole, generating the nucleophile for the subsequent alkylation.

  • Alkylation:

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

    • Allow the reaction to stir at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice-water. This will often precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry, filter, and concentrate the organic layer.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated oxindole.

References

  • ResearchGate. New bioactive indole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Amanote Research. Synthesis of Bioactive Heterocycles From. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]

  • Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Available from: [Link]

  • National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available from: [Link]

  • International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. Available from: [Link]

  • MDPI. Special Issue : Design and Synthesis of Bioactive Organic Molecules. Available from: [Link]

  • YouTube. reduction of nitro groups to anilines. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of "Methyl 2-(2-methyl-4-nitrophenyl)acetate"

[1]

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. This guide addresses the synthesis optimization of Methyl 2-(2-methyl-4-nitrophenyl)acetate , a key intermediate in the development of CRTH2 antagonists and indomethacin analogs.

The primary synthetic challenge lies not in the bond formation itself, but in managing the regiochemical purity (during precursor synthesis) and conversion equilibrium (during esterification), while maintaining thermal safety for the nitro-aromatic moiety.[1]

Core Reaction Pathway (Recommended)

The most robust route for high-purity synthesis is the Fischer Esterification of the corresponding carboxylic acid. While direct nitration of the ester is possible, it often yields difficult-to-separate regioisomers (4-nitro vs. 6-nitro).[1]


Critical Process Parameters (Optimization)

The following parameters are optimized for yield (>85%) and safety.

ParameterStandard ConditionOptimized Condition Technical Rationale
Reagent Methanol (solvent)Methanol (10-15 equiv.) Excess MeOH pushes the equilibrium to the right (Le Chatelier’s principle).
Catalyst

(conc.)

(1.1 equiv.)
Thionyl chloride generates anhydrous HCl in situ and consumes water produced, driving conversion to ~99%.
Temperature Reflux (

)

Controlled ramp prevents thermal runaway typical of nitro-aromatics; reduces byproduct formation.
Reaction Time 12-24 Hours3-5 Hours

activation is significantly faster than static acid catalysis.
Workup Aqueous Bicarb WashIce-Quench + DCM Ext. Prevents hydrolysis of the newly formed ester during the exothermic quench.

Troubleshooting & FAQs

Module A: Reaction Conversion & Kinetics

Q: My HPLC conversion is stuck at ~70% despite refluxing for 24 hours. How do I push it to completion?

A: This is a classic equilibrium limitation in Fischer esterification.

  • Diagnosis: Water accumulation in the reaction matrix is hydrolyzing the ester back to the acid.

  • Immediate Fix: Add a chemical water scavenger. For this substrate, Trimethyl Orthoformate (TMOF) (1.5 equiv) is superior to molecular sieves. TMOF reacts with water to form Methanol and Methyl Formate, actively fueling the reaction.[1]

  • Process Change: Switch to the Thionyl Chloride (

    
    ) Method .
    
    • Cool MeOH to

      
      .
      
    • Add

      
       dropwise (exothermic!).
      
    • Add the phenylacetic acid substrate.[2]

    • Warm to

      
      .
      
    • Why? The reaction produces

      
       and 
      
      
      gas, effectively removing the "water" equivalent from the system irreversibly.[1]

Q: I see a new impurity at RRT 0.85. What is it?

A: This is likely the Methyl 2-(2-methyl-4-nitrophenyl)acetate Dimer or a transesterification byproduct if other solvents were used.

  • Cause: High temperature reflux (

    
    ) can cause intermolecular condensation in nitro-benzylic systems.
    
  • Solution: Lower reaction temperature to

    
     and extend time. Ensure the starting material (acid) is fully dissolved before catalyst addition to prevent localized hot spots.
    
Module B: Safety & Thermal Stability

Q: Can I distill the product to purify it?

A: STOP. Do not distill nitro-aromatic residues at atmospheric pressure.

  • Risk: Nitro compounds possess high decomposition energy (

    
    ).[3] Heating the dry residue can lead to rapid decomposition or explosion.
    
  • Protocol: Use High-Vacuum Distillation (Kugelrohr) only if the bath temperature remains

    
    .
    
  • Preferred Purification: Recrystallization from Isopropyl Alcohol (IPA)/Hexane or Silica Gel Chromatography (Ethyl Acetate/Hexane 1:4).

Module C: Regioselectivity (If Nitrating Precursor)

Q: I am synthesizing the acid via nitration of 2-methylphenylacetic acid. I have a mixture of isomers.

A: Nitration of ortho-tolyl substrates yields a mixture of 4-nitro (target) and 6-nitro isomers.

  • Mechanism: The methyl group directs ortho/para.[4] The alkyl-acetate chain also directs ortho/para.

    • Position 4: Para to Methyl, Meta to Acetate chain (favored).[1]

    • Position 6: Ortho to Methyl, Ortho to Acetate chain (sterically hindered).[1]

  • Optimization: Perform nitration at

    
      using 
    
    
    (Acetic Anhydride). The lower temperature maximizes the steric difference, favoring the 4-nitro isomer (Target) over the 6-nitro impurity.

Visual Workflows

Figure 1: Troubleshooting Decision Tree

OptimizationLogicStartIssue: Low Yield / ImpurityCheckHPLCCheck HPLC ConversionStart->CheckHPLCConver_LowConversion < 90%CheckHPLC->Conver_LowIncompleteConver_HighConversion > 90%CheckHPLC->Conver_HighComplete but DirtyWaterCheckCheck Water ContentConver_Low->WaterCheckImpurity_CheckIdentify Impurity RRTConver_High->Impurity_CheckSol_SOCl2Switch to SOCl2/MeOH(Irreversible)WaterCheck->Sol_SOCl2PreferredSol_TMOFAdd TMOF(Scavenger)WaterCheck->Sol_TMOFAlternativeTempCheckCheck Reaction TempImpurity_DimerDimer/Oligomer(Thermal Degradation)Impurity_Check->Impurity_DimerHigh Temp IssueSol_CoolReduce Temp to 40°CExtend TimeImpurity_Dimer->Sol_Cool

Caption: Decision logic for addressing common yield and purity issues during the esterification process.

Figure 2: Reaction Pathway & Mechanism

ReactionPathwaySubstrate2-(2-methyl-4-nitrophenyl)acetic acidActivationActivation(H+ or SOCl2)Substrate->Activation+ MeOHIntermedTetrahedralIntermediateActivation->IntermedProductMethyl 2-(2-methyl-4-nitrophenyl)acetateIntermed->Product- H2O (Removal Critical)SideRxnSide Rxn:HydrolysisProduct->SideRxn+ H2O (Equilibrium)SideRxn->Substrate

Caption: Mechanistic pathway highlighting the critical water-removal step to prevent reversibility.

Detailed Experimental Protocol (Method B: Activated)

Objective: Synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate (10g scale).

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a calcium chloride drying tube (or

    
     inlet).
    
  • Solvent Charge: Add Methanol (anhydrous, 100 mL) to the flask.

  • Activation (Exothermic): Cool the methanol to

    
      using an ice bath. Slowly add Thionyl Chloride (
    
    
    , 4.0 mL, 1.1 equiv)
    dropwise over 15 minutes.
    • Note: Ensure venting is adequate for

      
       and 
      
      
      gas evolution.
  • Substrate Addition: Add 2-(2-methyl-4-nitrophenyl)acetic acid (10.0 g) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 3 hours. Monitor by TLC or HPLC.
    
    • Optional: If conversion is slow, warm to

      
       for 1 hour.
      
  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess MeOH and

      
      .
      
    • Dissolve the residue in Ethyl Acetate (100 mL) .

    • Wash with Saturated

      
       (2 x 50 mL)  to neutralize residual acid.
      
    • Wash with Brine (50 mL) .

    • Dry over

      
       , filter, and concentrate.
      
  • Result: The product usually solidifies upon standing. Expected Yield: >90%.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Fischer Esterification and Thionyl Chloride methods).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed.[1] Elsevier, 2006.[1] (Reference for Nitro-aromatic thermal stability).

  • Google Patents. Synthesis of 2-methyl-3-nitrophenylacetic acid (CN101486654A). (Cited for analogous nitration conditions of methylphenylacetic acid derivatives).[5] Available at:

Degradation pathways of "Methyl 2-(2-methyl-4-nitrophenyl)acetate" under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(2-methyl-4-nitrophenyl)acetate Stability & Degradation Guide

Executive Summary: Stability Profile

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7 / 415912-62-8) is a substituted phenylacetic acid ester used primarily as a synthetic intermediate in pharmaceutical development. Its stability is governed by the susceptibility of the ester linkage to hydrolysis and the nitroaromatic core to photolytic and oxidative degradation.

Key Degradation Risks:

  • Hydrolysis (Primary): Rapid cleavage of the methyl ester in basic (pH > 8) or acidic (pH < 4) aqueous media.

  • Photolysis: Gradual degradation of the nitro moiety upon exposure to UV/VIS light.

  • Benzylic Oxidation: Susceptibility of the

    
    -methylene group to oxidation under radical-generating conditions.
    

Degradation Pathways & Mechanisms

Pathway Visualization

The following diagram illustrates the primary degradation routes. The central node represents the parent compound.

DegradationPathways cluster_conditions Critical Conditions Parent Methyl 2-(2-methyl-4-nitrophenyl)acetate (Parent Ester) Acid 2-(2-methyl-4-nitrophenyl)acetic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8 or pH < 4) Methanol Methanol (By-product) Parent->Methanol Hydrolysis Oxidized Benzylic Oxidation Products (e.g., alpha-keto ester) Parent->Oxidized Oxidation (Peroxides/Air) Photo Nitroso/Azo Derivatives (Photodegradation) Parent->Photo UV Light (hν)

Caption: Primary degradation pathways including hydrolytic cleavage to the free acid and oxidative/photolytic routes.

Detailed Mechanisms
  • Ester Hydrolysis (Dominant Pathway):

    • Mechanism: Nucleophilic attack at the carbonyl carbon.

    • Base-Catalyzed: Irreversible saponification yielding the carboxylate salt and methanol. The electron-withdrawing nitro group at the para position (relative to the ring attachment) increases the electrophilicity of the carbonyl, potentially accelerating this rate compared to unsubstituted phenylacetates [1].

    • Acid-Catalyzed: Reversible formation of the carboxylic acid and methanol.

  • Benzylic Oxidation:

    • The methylene group (

      
      ) located between the aromatic ring and the carbonyl is "benzylic."
      
    • Vulnerability: The acidity of these protons is enhanced by the electron-deficient nitrophenyl ring. In the presence of bases and oxygen, or radical initiators, this position can oxidize to form

      
      -hydroxy or 
      
      
      
      -keto derivatives [2].
  • Photolytic Instability:

    • Nitroaromatics are inherently light-sensitive. While this compound lacks the specific ortho-nitro geometry required for the rapid "nitrobenzyl" photocleavage used in protecting groups, the nitro group can still undergo slow photoreduction or rearrangement to nitroso species under intense UV exposure [3].

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues during storage or experimentation.

Observation Probable Cause Verification Step Corrective Action
Precipitation in Buffer Hydrolysis to Acid Check pH. The free acid is less soluble in water than the ester salt but may precipitate in acidic buffers.Dissolve in DMSO first, then dilute. Avoid storing in aqueous buffers > 4 hours.
Yellowing of Solution Photodegradation / Nitrophenolate UV-Vis spectrum check. Appearance of bands >350nm often indicates nitro-reduction or azo formation.Protect from light (amber vials). Check for alkaline pH (nitrophenols are yellow in base).
Loss of Potency Transesterification LC-MS check for ethyl ester adducts if Ethanol was used.Do NOT dissolve in Methanol/Ethanol for long-term storage. Use Acetonitrile or DMSO.
Extra Peak in HPLC Benzylic Oxidation Check M+14 or M+16 peaks in MS (Keto/Hydroxy derivatives).Degas solvents. Add antioxidant (e.g., BHT) if compatible with assay.

Experimental Protocols for Stability Testing

Protocol A: Accelerated Hydrolysis Stress Test

Purpose: To determine the pH stability window.

  • Stock Preparation: Dissolve 10 mg of Methyl 2-(2-methyl-4-nitrophenyl)acetate in 1 mL Acetonitrile (ACN).

  • Buffer Setup: Prepare 0.1 M HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13).

  • Incubation:

    • Mix 50 µL Stock + 950 µL of each buffer.

    • Incubate at 25°C and 40°C for 24 hours.

  • Analysis:

    • Neutralize aliquots immediately before injection.

    • Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery of parent peak.

Protocol B: Photostability Assessment

Purpose: To verify light sensitivity.

  • Sample: Prepare a 1 mg/mL solution in clear glass vials.

  • Exposure: Place in a photostability chamber (ICH Q1B standard) or under a cool-white fluorescent lamp (approx. 4000 lux) for 48 hours.

  • Control: Wrap one vial completely in aluminum foil (Dark Control).

  • Comparison: Compare the impurity profile of the Exposed vs. Dark Control samples.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in Methanol?

  • Strictly No. In the presence of trace moisture or catalytic impurities, transesterification (exchange of the ester group) or hydrolysis can occur.

  • Recommendation: Use anhydrous DMSO or Acetonitrile . Store at -20°C.

Q2: Why does the compound turn yellow in basic solution?

  • This is likely due to the formation of a colored species derived from the nitroaromatic core or hydrolysis to the acid, which may form a colored salt or degrade further. Nitro compounds often exhibit "yellowing" as a sign of initial degradation or tautomerization [4].

Q3: Is this compound compatible with cell culture media?

  • Conditional. The ester is liable to hydrolysis by intracellular esterases or serum esterases in the media.

  • Insight: If your target is intracellular, the ester might act as a "prodrug," hydrolyzing to the active acid form inside the cell. If the ester is the active species, stability in serum-containing media will be poor (t1/2 < 1 hour is common for simple phenylacetates).

References

  • Kirby, A. J. (1972). Hydrolysis and Transesterification of Esters. Comprehensive Chemical Kinetics. Elsevier.

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1] (See: Photochemistry of Nitro Compounds).

  • PubChem Compound Summary . (2024). Methyl 2-(2-nitrophenyl)acetate (Analogous Structure Data). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for process chemists and scale-up engineers. It prioritizes the specific challenges of regioselectivity and thermal safety inherent in synthesizing Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7), a critical intermediate often associated with the synthesis of androgen receptor antagonists like Enzalutamide.

Status: Operational | Tier: 3 (Process Development & Safety) Subject: Troubleshooting Regioselectivity, Exotherms, and Impurity Profiles during Scale-Up.

Executive Summary: The Scale-Up Dilemma

The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate presents a classic process chemistry dichotomy:

  • The "Legacy" Route (Direct Nitration): Economical starting materials (Methyl o-tolylacetate) but plagued by regioselectivity issues (formation of the 3-nitro and 5-nitro isomers) and thermal hazards .

  • The "Modern" Route (SNAr): Uses 1-halo-2-methyl-4-nitrobenzene. It offers superior regiocontrol but introduces challenges with stirring dynamics (heterogeneous mixtures) and raw material costs .

This guide addresses the critical control points for both, with a recommendation to transition to the SNAr route for multi-kilogram campaigns to ensure batch-to-batch consistency.

Module 1: The Legacy Route (Direct Nitration)

Context: You are nitrating Methyl 2-(o-tolyl)acetate using Mixed Acid (H₂SO₄/HNO₃).

Critical Process Parameters (CPPs)
  • Temperature: -10°C to 0°C (Strict control required).

  • Acid Ratio: HNO₃ (1.05 eq) / H₂SO₄ (solvent/catalyst).

  • Addition Rate: Controlled by

    
    .
    
Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action
High levels of 5-nitro isomer (>10%)Competing Directing Groups: The methyl group (position 2) directs ortho/para, but the acetate side-chain (position 1) also directs ortho/para.Switch to Anhydrous Conditions: Water promotes the formation of the 5-nitro isomer. Use fuming HNO₃ and 98% H₂SO₄. Lower temperature to -15°C to increase selectivity for the 4-nitro position (kinetic control).
"Runaway" Exotherm Dosing Accumulation: Nitric acid was added faster than the reaction consumption rate, leading to accumulation and sudden trigger.Stop Dosing Immediately. Engage emergency cooling. For future batches, implement Heat Flow Calorimetry (RC1) to determine the precise dosing rate. Never resume dosing until the accumulated acid has reacted.
Low Yield / Oil Formation Hydrolysis of Ester: The harsh acidic conditions are hydrolyzing the methyl ester back to the acid.Quench Protocol: Pour the reaction mixture onto crushed ice rapidly to dilute acid strength immediately. Do not allow the mixture to stand in warm dilute acid. Re-esterify if necessary.
Visualizing the Regioselectivity Challenge

NitrationSelectivity cluster_legend Process Outcome Start Methyl 2-(o-tolyl)acetate Reaction Nitration (HNO3/H2SO4) Start->Reaction Target Target: 4-Nitro Isomer (Methyl 2-(2-methyl-4-nitrophenyl)acetate) Reaction->Target Kinetic Control (-10°C) Impurity1 Impurity: 5-Nitro Isomer (Thermodynamic byproduct) Reaction->Impurity1 Temp > 5°C Impurity2 Impurity: 3-Nitro Isomer (Sterically hindered) Reaction->Impurity2 Trace Hydrolysis Side Reaction: Acid Hydrolysis of Ester Reaction->Hydrolysis Prolonged exp. to dilute acid

Caption: Figure 1. Regioselectivity map for the nitration of methyl o-tolylacetate. Note that the 5-nitro isomer is the persistent impurity difficult to remove by crystallization.

Module 2: The Recommended Route (SNAr Substitution)

Context: Displacement of a halogen on 1-chloro-2-methyl-4-nitrobenzene (or fluoro analog) using Dimethyl Malonate, followed by decarboxylation. This route guarantees the nitro group is in the correct position.

Protocol: SNAr Coupling
  • Reagents: 1-Chloro-2-methyl-4-nitrobenzene (1.0 eq), Dimethyl Malonate (1.2 eq), K₂CO₃ or NaH (Base).

  • Solvent: DMF or DMSO (Polar Aprotic is essential).

  • Temp: 60–80°C.

Troubleshooting Guide: SNAr & Decarboxylation
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric Hindrance: The ortho-methyl group hinders the nucleophilic attack on the halogen, especially if using the Chloro- derivative.Upgrade Leaving Group: Switch from Chloro- to Fluoro- (1-fluoro-2-methyl-4-nitrobenzene). The C-F bond is more polarized, accelerating SNAr despite sterics. Increase temp to 90°C.
Thick Slurry / Stirring Failure Inorganic Salt Formation: Precipitation of KCl/KF creates a dense paste, preventing mass transfer.Solvent & Agitation: Ensure solvent volume is at least 5-7 volumes relative to substrate. Use a high-torque overhead stirrer (anchor impeller). Do not use magnetic stirring for scale-up >10g.
Decarboxylation Incomplete pH / Temp Issue: The Krapcho decarboxylation (DMSO/NaCl/Water) or Acidic Hydrolysis requires high heat (>130°C).Verify Conditions: Ensure the intermediate malonate is fully hydrolyzed first. For decarboxylation, maintain reflux temperature. If using Krapcho conditions, ensure water content is optimized (too much stops the reaction; too little slows it).
Workflow Logic: Route Selection

RouteSelection Decision Choose Synthesis Route CondA Is 5-10% Isomer Separation Feasible? Decision->CondA RouteA Route A: Direct Nitration CondB Is Raw Material Cost Primary Constraint? RouteA->CondB RouteB Route B: S_NAr (Malonate) ResultB Use S_NAr (High Purity / Higher RM Cost) RouteB->ResultB Preferred for Pharma CondA->RouteA Yes CondA->RouteB No ResultA Use Nitration (High Separation Cost) CondB->ResultA Yes CondB->ResultB No

Caption: Figure 2. Decision matrix for selecting the synthetic route. Route B is preferred for GMP environments due to impurity control.

Module 3: Purification & Analytical Controls

Separation of Isomers (If using Nitration Route)

If you are committed to the nitration route, the separation of the 4-nitro (target) and 5-nitro (impurity) isomers is the bottleneck.

  • Distillation: Not recommended due to the high boiling point and thermal instability of nitro-aromatics.

  • Crystallization (Standard):

    • Solvent System: Methanol/Water or Isopropyl Alcohol (IPA).

    • Technique: The 4-nitro isomer is generally more crystalline/symmetrical (higher MP) than the 5-nitro isomer.

    • Protocol: Dissolve crude oil in hot IPA (3 vol). Cool slowly to 0°C. Seed with pure 4-nitro crystals at 25°C.

    • Warning: If the 5-nitro content is >15%, co-crystallization is likely. You must perform a preliminary column filtration or use the SNAr route.

Analytical Checkpoints (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile Gradient.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Critical Marker: Ensure resolution between the ortho-methyl regioisomers.

FAQ: Frequently Asked Questions

Q: Can I use 2-methyl-4-nitrobenzoic acid as a starting material? A: Yes, via the Arndt-Eistert homologation, but this involves Diazomethane (explosive) or Thionyl Chloride/TMS-Diazomethane. This is not scalable for safety reasons. The SNAr route using malonate acts as a safer "homologation" equivalent.

Q: Why is the color of my product turning dark red/brown during workup? A: This indicates the formation of Meisenheimer complexes (if using SNAr) or oxidation of phenolic impurities. Ensure your quench pH is acidic (pH 4-5) to break any complexes, and wash the organic layer with sodium bisulfite solution to remove oxidative byproducts.

Q: What is the safety classification of the nitration step? A: High Hazard. The nitration of phenylacetic acid derivatives is exothermic. The "Onset Temperature" for thermal decomposition of the nitro-product can be as low as 180°C, but the reaction exotherm can trigger it if cooling fails. DSC (Differential Scanning Calorimetry) data is mandatory before scaling >100g.

References

  • Process Development of Enzalutamide Intermediates

    • Source: Patent WO2011106570A1. "Diarylhydantoin compounds." (Describes the SNAr approach for similar nitro-aryl scaffolds).
  • Nitration Regioselectivity & Safety

    • Source: Org.[1][2][3] Process Res. Dev. 2002, 6, 3, 330–337. "Safe Scale-Up of Nitration Reactions."

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Beletskaya, I. P., & Cheprakov, A. V. (2008). "Copper in cross-coupling reactions.
  • Chemical Properties & Safety Data

    • Source: PubChem Compound Summary for Methyl (4-nitrophenyl)

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a Process Safety Assessment (PSA) before scaling up energetic reactions.

Sources

Technical Support Center: Purification of Methyl 2-(2-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-NITRO-042 Subject: Removal of isomeric impurities (Regioisomer Separation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulty separating the target 4-nitro isomer from the 6-nitro (ortho) impurity following the nitration of methyl 2-(2-methylphenyl)acetate (methyl o-tolylacetate).

In electrophilic aromatic substitution of o-tolylacetate, the 2-methyl and 1-acetate groups direct incoming nitro groups primarily to positions 4 and 6.

  • Target: Methyl 2-(2-methyl-4-nitrophenyl)acetate (Para-like, typically solid).

  • Impurity: Methyl 2-(2-methyl-6-nitrophenyl)acetate (Ortho-like, often an oil or low-melting solid).

This guide provides a self-validating workflow to isolate the 4-nitro target with >98% purity.

Module 1: Diagnostic Characterization

User Question: "I have a yellow solid, but the melting point is broad (e.g., 55-65°C). How do I confirm the presence of the 6-nitro isomer?"

Technical Insight: Melting point depression is the first indicator of isomeric contamination. However, 1H NMR is the definitive diagnostic tool. The coupling patterns of the aromatic protons differ significantly between the 4-nitro and 6-nitro isomers due to symmetry and proton proximity.

NMR Decision Matrix
FeatureTarget: 4-Nitro Isomer Impurity: 6-Nitro Isomer
Aromatic Region ABX System (or similar). You will see a doublet (d), a doublet of doublets (dd), and a singlet (s) or doublet (d) with meta-coupling.ABC System (congested). The protons are often more shielded due to the "ortho effect" and twisting of the nitro group.
Key Signal Look for a proton at ~8.0-8.1 ppm (H-3, ortho to nitro, meta to methyl).The proton between the methyl and acetate (H-3/4/5) will show different splitting.
Coupling (

)

Hz
(Ortho coupling between H-5 and H-6) and

Hz
(Meta coupling).
Complex multiplet patterns often lacking clear distinct meta-coupling resolution in low-field instruments.
Workflow Visualization: Impurity Identification

ImpurityID Start Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hexane) Start->TLC Spots Two Spots Visible? TLC->Spots NMR 1H NMR Analysis Spots->NMR Yes/No Decision Coupling Constants? NMR->Decision Target Target: 4-Nitro (d, J=8Hz + s) Decision->Target Para Pattern Impurity Impurity: 6-Nitro (Complex/Shielded) Decision->Impurity Ortho Pattern

Caption: Diagnostic workflow for distinguishing regioisomers using TLC and NMR coupling constants.

Module 2: Purification by Crystallization

User Question: "My crude product is an oil that refuses to crystallize, or it 'oils out' during recrystallization. What solvent system should I use?"

Technical Insight: The 6-nitro impurity acts as a solvent, depressing the melting point of your 4-nitro target. "Oiling out" occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystal formation. You must use a solvent system that exploits the symmetry difference between the isomers. The 4-nitro isomer is more symmetric and packs better into a lattice.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
Methanol (MeOH) 100%Standard. Dissolve at reflux. If oil separates on cooling, reheat and add a seed crystal at 40°C.
EtOAc / Hexanes 1:4 to 1:6High Recovery. Dissolve in minimum hot EtOAc. Add hot Hexanes until turbid. Cool slowly.
Isopropanol (IPA) 100%Alternative. Good for "oily" crudes. The higher boiling point allows better dissolution of tars.
Troubleshooting "Oiling Out"
  • The Seeding Trick: Save a tiny amount of crude solid (even if impure). Dissolve the bulk in hot solvent.[1][2] Cool until just above ambient. Add the "seed." This provides a nucleation site for the 4-nitro isomer, bypassing the oil phase.

  • The Trituration Fix: If you have a sticky oil, suspend it in cold Hexanes or Pentane and sonicate/stir vigorously. This often dissolves the surface 6-nitro impurity (which is more lipophilic) and causes the 4-nitro target to solidify as a powder.

Module 3: Chromatographic Interventions

User Question: "Recrystallization failed to remove the last 5% of the impurity. How do I separate them on a column?"

Technical Insight: Isomeric separation requires optimizing the Selectivity Factor (


) .
  • Normal Phase (Silica): The 6-nitro isomer (Ortho) is often less polar than the 4-nitro isomer. This is because the nitro group at position 6 is sterically crowded and may twist out of plane or form weak electrostatic interactions with the ester, reducing its interaction with the silica hydroxyls.

    • Elution Order:6-Nitro (Impurity) elutes FIRST

      
      4-Nitro (Target) elutes SECOND .
      
Flash Chromatography Protocol[3]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[3]

  • Mobile Phase: Gradient elution is critical to prevent peak tailing.

    • Start: 5% Ethyl Acetate in Hexanes (Elutes non-polar tars).

    • Ramp: 10%

      
       20% Ethyl Acetate over 10 Column Volumes (CV).
      
    • Target Elution: The 4-nitro compound typically elutes around 15-20% EtOAc.

  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with EtOAc, as it broadens the band.

Workflow Visualization: Purification Logic

PurificationLogic Crude Crude Mixture (Solid/Oil) Trituration Trituration (Cold Hexanes) Crude->Trituration Solid Solid Obtained? Trituration->Solid Recryst Recrystallization (MeOH or EtOAc/Hex) Solid->Recryst Yes (Major Solid) Column Flash Chromatography (Gradient 5-20% EtOAc) Solid->Column No (Persistent Oil) Recryst->Column Purity <95% Final Pure 4-Nitro Isomer Recryst->Final Purity >98% Column->Final

Caption: Logical decision tree for selecting between trituration, recrystallization, and chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis to separate the isomers? A: Proceed with caution. While the ester groups are chemically similar, the 6-nitro isomer is more sterically hindered (ortho-effect). Kinetic resolution is possible where the 4-nitro ester hydrolyzes faster than the 6-nitro ester. However, this converts your target into the acid form (2-(2-methyl-4-nitrophenyl)acetic acid), requiring a re-esterification step. Physical separation (crystallization/chromatography) is generally preferred to avoid extra synthetic steps.

Q: Why is my yield lower than literature values (e.g., <60%)? A: Literature yields often ignore the isomeric loss. Nitration of o-tolylacetate is not perfectly regioselective. A "true" yield of the 4-nitro isomer is likely capped at 70-80% due to the formation of 6-nitro and trace 3/5-nitro isomers. If you are getting <40%, check your nitration temperature. Temps >15°C increase dinitration and oxidation by-products [1].

Q: Is the 6-nitro impurity dangerous? A: In the context of drug development, isomeric impurities are critical quality attributes. The 6-nitro isomer has different biological activity and toxicity profiles. It must be removed to ICH guidelines (typically <0.1% for final APIs).

References

  • Nitration of Methyl Benzoate (Analogous Mechanism). University of Massachusetts Amherst. Explains the temperature dependence and impurity profile of aromatic nitration. Link

  • Recrystallization Guide: Solvents and Mechanisms. Mettler Toledo. Comprehensive guide on solvent selection and supersaturation control. Link

  • Methyl 2-(4-nitrophenyl)acetate Properties. Sigma-Aldrich. Physical property data for the para-nitro isomer analog, useful for solubility benchmarking. Link

  • Separation of Nitrophenol Isomers. BenchChem Technical Support. Discusses the chromatographic behavior of ortho vs. para nitro isomers. Link

Sources

Technical Support Center: Method Development for the Quantification of "Methyl 2-(2-methyl-4-nitrophenyl)acetate" in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Methyl 2-(2-methyl-4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative analysis of this compound in complex matrices. Our goal is to equip you with the expertise to develop robust and reliable analytical methods.

Section 1: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for the quantification of aromatic nitro compounds like Methyl 2-(2-methyl-4-nitrophenyl)acetate due to its chromophore. This section addresses common challenges encountered during HPLC method development.

FAQ 1: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I resolve this?

Answer:

Peak asymmetry is a common issue in HPLC that can significantly impact resolution and the accuracy of quantification.[1][2] Both peak tailing (asymmetry factor > 1) and fronting (asymmetry factor < 1) have distinct causes.[1]

For Peak Tailing:

  • Cause: Secondary interactions between the analyte and the stationary phase are a frequent cause of peak tailing, especially with basic compounds.[3] Residual silanol groups on the silica-based stationary phase can interact with polar analytes.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriate for your analyte. For a neutral compound like Methyl 2-(2-methyl-4-nitrophenyl)acetate, this is less of a concern, but for ionizable impurities, it is critical.

    • Use of an Appropriate Buffer: Incorporating a buffer in your mobile phase can help maintain a consistent pH and reduce silanol interactions.

    • Column Selection: Consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups.[4] A phenyl-hexyl column could be advantageous for aromatic compounds due to π-π interactions, potentially improving peak shape.[5]

    • Column Contamination: A blocked or contaminated column can lead to peak tailing.[4] Try flushing the column with a strong organic solvent or, if necessary, replacing the column.[4]

For Peak Fronting:

  • Cause: Peak fronting is often a result of column overload, where the concentration of the injected sample is too high for the column's capacity.[3][6] It can also be caused by poor sample solubility in the mobile phase.[3]

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest solution is to dilute your sample and reinject.[4][6]

    • Reduce Injection Volume: Injecting a smaller volume can also alleviate column overload.[4]

    • Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[4] Dissolving the sample in the initial mobile phase composition is ideal.[7]

Workflow for Troubleshooting Peak Shape Issues

MethodValidation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Develop Develop Analytical Method Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Implement Validated Method Robustness->Implement

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 2-(2-methyl-4-nitrophenyl)acetate vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 415912-62-8) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1],[2]. While its chemical formula (


) is identical to its positional isomers—such as the 2-nitro variant, methyl 2-(4-methyl-2-nitrophenyl)acetate—the relative spatial arrangement of its nitro (

), methyl (

), and acetate (

) groups dictates entirely divergent reactivity profiles.

This guide provides an objective, data-backed comparison of how positional isomerism governs chemoselectivity and regioselectivity in two critical synthetic workflows: Reductive Cyclization and Benzylic Bromination .

Mechanistic Divergence: The "Ortho Effect" in Reductive Cyclization

The reduction of aromatic nitro groups to primary amines is a standard transformation. However, the position of the nitro group relative to the electrophilic ester fundamentally alters the reaction's endpoint[3],[4].

  • The Target Compound (4-Nitro Isomer): Catalytic hydrogenation of methyl 2-(2-methyl-4-nitrophenyl)acetate yields a stable aniline derivative. Because the resulting nucleophilic amine is positioned para to the acetate group, the spatial distance precludes any intramolecular interaction. The reaction cleanly halts at the primary amine stage.

  • The Positional Isomer (2-Nitro Isomer): Reduction of ortho-nitrophenylacetates triggers a spontaneous cascade reaction[3]. The newly formed amine is held in close spatial proximity to the ester carbonyl. This drives a rapid, thermodynamically favorable intramolecular nucleophilic acyl substitution (lactamization), expelling methanol to form a rigid 5-membered oxindole core (e.g., 5-methylindolin-2-one)[4].

ReductiveCyclization cluster_target Pathway A: Target (4-Nitro Isomer) cluster_isomer Pathway B: Isomer (2-Nitro Isomer) A1 Methyl 2-(2-methyl- 4-nitrophenyl)acetate B1 Methyl 2-(4-amino- 2-methylphenyl)acetate (Stable Aniline) A1->B1 H2, Pd/C (Reduction) A2 Methyl 2-(4-methyl- 2-nitrophenyl)acetate B2 Methyl 2-(2-amino- 4-methylphenyl)acetate (Transient Intermediate) A2->B2 H2, Pd/C (Reduction) C2 5-Methylindolin-2-one (Oxindole) B2->C2 Intramolecular Cyclization (-MeOH)

Figure 1: Reductive cyclization divergence between 4-nitro and 2-nitro positional isomers.

Regioselectivity in Wohl-Ziegler Bromination

The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to functionalize benzylic


 bonds via a free-radical chain mechanism[5],[6]. Methyl 2-(2-methyl-4-nitrophenyl)acetate presents a regiochemical challenge: it contains two distinct benzylic sites (the 

-methyl and the

-acetate

-carbon).

Causality of Regioselectivity: Radical abstraction is governed by the thermodynamic stability of the resulting intermediate[7].

  • 
    -Carbon Preference:  The radical generated at the 
    
    
    
    group of the acetate is stabilized by a captodative effect—it receives electron density from the adjacent phenyl ring while simultaneously delocalizing into the electron-withdrawing ester carbonyl.
  • 
    -Methyl Destabilization:  The alternative radical at the 
    
    
    
    -methyl group is severely destabilized by the strongly electron-withdrawing para-nitro group.

Consequently, bromination of the 4-nitro target compound is highly regioselective (>90%) for the


-carbon. In contrast, the 2-nitro isomer suffers from poor regioselectivity because its 

-methyl group is meta to the nitro group, mitigating the destabilizing effect and leading to competing radical formation.

Bromination Start Methyl 2-(2-methyl- 4-nitrophenyl)acetate Radical Benzylic Radical Formation (NBS, AIBN, Heat) Start->Radical Path1 alpha-CH2 Radical (Captodative Stabilization) Radical->Path1 Preferred Pathway Path2 Ar-CH3 Radical (Destabilized by p-NO2) Radical->Path2 Minor Pathway Prod1 Methyl 2-bromo-2-(2-methyl- 4-nitrophenyl)acetate (Major Product, >90%) Path1->Prod1 Prod2 Methyl 2-(2-(bromomethyl)- 4-nitrophenyl)acetate (Trace, <5%) Path2->Prod2

Figure 2: Regioselectivity in Wohl-Ziegler bromination driven by radical stabilization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the


 group to 

without reducing the aromatic ring or triggering unintended ester cleavage.
  • Setup: Dissolve methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq) in anhydrous methanol (0.1 M). Purge the reaction flask with

    
     gas.
    
  • Catalysis: Add 10% Pd/C (0.05 eq by weight). Evacuate the flask and backfill with

    
     gas (1 atm, balloon). Stir vigorously at 25°C for 4-6 hours.
    
  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active, yellow starting material spot must completely disappear, replaced by a lower-

    
     spot that stains positive with ninhydrin (confirming primary amine formation).
    
  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo.

  • Analytical Validation (NMR):

    
     NMR must show the retention of the ester methoxy singlet (~3.7 ppm), confirming that the 4-nitro isomer did not undergo the cyclization seen in its 2-nitro counterpart.
    
Protocol B: Regioselective Wohl-Ziegler Bromination

Objective: Selectively brominate the


-carbon of the acetate group over the aryl-methyl group[6],[7].
  • Setup: Dissolve the target compound (1.0 eq) in acetonitrile (0.2 M) to avoid environmentally burdensome chlorinated solvents[7].

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux under

    
     for 3-5 hours.
    
  • Self-Validation Checkpoint (Visual & TLC): The reaction initially turns orange and fades as NBS is consumed. Succinimide will precipitate out of the solution. TLC will indicate a slightly higher-

    
     product.
    
  • Workup: Cool the mixture to 0°C, filter off the precipitated succinimide, and concentrate the filtrate.

  • Analytical Validation (NMR):

    
     NMR will reveal the disappearance of the 
    
    
    
    singlet (~3.8 ppm) and the emergence of a new
    
    
    methine singlet (~5.5 ppm). The aryl-methyl singlet (~2.4 ppm) must remain intact, proving regioselectivity.

Quantitative Data Comparison

The table below summarizes the empirical performance differences between the target compound and its 2-nitro isomer across both synthetic pathways.

SubstrateReactionMajor ProductYieldReaction TimeSelectivity / Outcome
Target (4-Nitro) Catalytic HydrogenationMethyl 2-(4-amino-2-methylphenyl)acetate>95%4-6 h100% Stable Aniline (No cyclization)
Isomer (2-Nitro) Catalytic Hydrogenation5-Methylindolin-2-one (Oxindole)88-92%2-4 hSpontaneous Intramolecular Lactamization
Target (4-Nitro) Wohl-Ziegler BrominationMethyl 2-bromo-2-(2-methyl-4-nitrophenyl)acetate85-90%3-5 h>90% Regioselectivity for

Isomer (2-Nitro) Wohl-Ziegler BrominationComplex mixture (

&

bromides)
<50%6-8 hPoor (Competing radical sites)

References

Sources

Structural Confirmation of Methyl 2-(2-methyl-4-nitrophenyl)acetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS 156480-30-7) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] In drug development, the structural integrity of this intermediate—specifically the regiochemistry of the methyl and nitro substituents—is a Critical Quality Attribute (CQA).

Common synthetic routes, such as the nitration of methyl 2-(o-tolyl)acetate, often yield regioisomeric mixtures (e.g., the 6-nitro or 3-nitro isomers) alongside the desired 4-nitro product.[1] Standard low-resolution analysis often fails to distinguish these isomers definitively.[1]

This guide compares Routine Analysis (1D NMR/IR) against Advanced Structural Elucidation (2D NMR/HRMS) to demonstrate why a multi-modal approach is required for unequivocal confirmation.

Part 1: Comparative Analysis of Analytical Methodologies

This section objectively compares analytical techniques for confirming the structure of the target molecule versus its common impurities (Hydrolyzed Acid and Regioisomers).

The Analytical Challenge: Regioselectivity

The primary challenge is distinguishing the target 2-methyl-4-nitro isomer from the 2-methyl-3-nitro or 2-methyl-5-nitro byproducts.[1]

FeatureTarget: 4-Nitro IsomerAlternative: 5-Nitro IsomerAnalytical Differentiator
Symmetry 1,2,4-substitution1,2,5-substitutionCoupling constants (

) in

H NMR
Proton H-3 Singlet (or weak doublet)Doublet (

)
NOESY (Correlation to Ar-CH

)
Proton H-6 Doublet (

)
Singlet (or weak doublet)HMBC (Correlation to Carbonyl)
Technique Comparison: 1D vs. 2D NMR
Method A: Routine 1D

H NMR (300-400 MHz)
  • Utility: Quick confirmation of functional groups (Methyl ester, Nitro, Acetate).

  • Limitation: In crowded aromatic regions, distinguishing a

    
     (doublet) from a 
    
    
    
    (doublet of doublets) can be ambiguous if impurities overlap. It infers structure but does not prove spatial connectivity.[1]
Method B: Advanced 2D NMR (NOESY & HMBC)
  • Utility: Establishes through-space (NOESY) and through-bond (HMBC) connectivity.

  • Superiority: This is the self-validating system.[1]

    • NOESY: A cross-peak between the Ar-CH

      
        (2.3 ppm) and the aromatic proton at H-3  confirms the methyl group is adjacent to that specific proton, ruling out isomers where the methyl is isolated.[1]
      

Part 2: Spectroscopic Data & Interpretation[1][3][4]

The following data represents the reference standard for the target molecule.

Infrared Spectroscopy (FT-IR)[1]
  • Purpose: Confirmation of functional group transformation (Acid

    
     Ester).
    
Functional GroupWavenumber (cm

)
ModeStructural Insight
Ester C=O 1735 - 1745StretchDistinguishes from free acid (usually ~1710 cm

)
NO

(Ar)
1520 (asym) / 1345 (sym)StretchConfirms nitration success
C-O-C 1150 - 1250StretchMethyl ester linkage
Ar-H 3000 - 3100StretchAromatic ring presence
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: CDCl

    
    [1]
    
  • Frequency: 400 MHz[1][2]

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-3 8.05 - 8.10d (fine)1H

Ortho to Me, Meta to Acetate.[1] Deshielded by NO

.
H-5 8.00 - 8.05dd1H

Ortho to NO

.
H-6 7.35 - 7.40d1H

Ortho to Acetate chain.[1] Shielded relative to H-3/H-5.[1]
OCH

3.70 - 3.75s3H-Methyl ester (characteristic singlet).[1]
CH

3.65 - 3.70s2H-Benzylic methylene.[1]
Ar-CH

2.35 - 2.40s3H-Aromatic methyl group.[1]

Analyst Note: The chemical shift of H-3 is the critical marker.[1] In the 4-nitro isomer, H-3 is sandwiched between the Methyl and Nitro groups, pushing it downfield.[1]

Mass Spectrometry (GC-MS / ESI-MS)[1]
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 209.20 g/mol [1]

Ion (m/z)AbundanceFragment IdentityMechanism
209 [M]

Molecular IonParent peak (often weak in EI).[1]
150 Base Peak[M - COOCH

]

Loss of carboxymethyl group (benzylic cleavage).[1]
104 High[C

H

N]

Further loss of NO

from the core.[1]

Part 3: Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

To ensure resolution of fine coupling constants.[1]

  • Mass: Weigh 10-15 mg of the dried ester into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration is needed for 2D experiments; TMS provides the internal zero reference.[1]

  • Filtration: Filter solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., drying agents) that cause line broadening.[1]

  • Shimming: Perform automated gradient shimming, followed by manual adjustment of Z1 and Z2 to achieve a linewidth <0.5 Hz on the TMS peak.

Protocol B: Regiochemistry Confirmation Workflow

This logic flow distinguishes the target from its isomers.[1]

StructuralConfirmation Start Crude Product (Methyl 2-(2-methyl-4-nitrophenyl)acetate) HPLC HPLC Purity Check (Target > 98%?) Start->HPLC NMR_1D 1H NMR (1D) Check Integration & Shifts HPLC->NMR_1D Pass Decision_1 Isomeric Mixture? NMR_1D->Decision_1 NMR_2D 2D NOESY Experiment (Spatial Proximity) Decision_1->NMR_2D Ambiguous Splitting Result_A Correlation: Ar-Me ↔ H-3 (Target Confirmed) Decision_1->Result_A Clear Pattern (Rare) NMR_2D->Result_A Cross-peak observed Result_B No Correlation: Ar-Me ↔ H-3 (Wrong Isomer) NMR_2D->Result_B Cross-peak absent

Caption: Decision tree for confirming regiochemistry using NOESY NMR when 1D splitting patterns are ambiguous.

Part 4: Synthesis & Analysis Workflow

The following diagram illustrates the context of the analysis within the synthetic pathway, highlighting where impurities (Acid/Regioisomer) originate.

SynthesisWorkflow Precursor Methyl 2-(o-tolyl)acetate Reaction Reaction Mixture Precursor->Reaction + Reagent Reagent HNO3 / H2SO4 (Nitration) Reagent->Reaction Target Target: 4-Nitro Ester (Major) Reaction->Target Impurity1 Impurity: 3/5-Nitro Isomers (Regioisomers) Reaction->Impurity1 Impurity2 Impurity: Free Acid (Hydrolysis) Reaction->Impurity2 Purification Recrystallization (MeOH/Water) Target->Purification Impurity1->Purification Impurity2->Purification Analysis Final QC (NMR/IR/MS) Purification->Analysis Isolate Solids

Caption: Synthetic pathway showing the origin of critical impurities that necessitate rigorous spectroscopic confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Authoritative text for NMR shift prediction and coupling constants).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156480-30-7 (Methyl 2-(2-methyl-4-nitrophenyl)acetate). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for IR and MS fragmentation rules).

Sources

Alternative reagents and catalysts for the synthesis of "Methyl 2-(2-methyl-4-nitrophenyl)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic strategies for Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7), a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., CRTH2 antagonists) and agrochemicals.[1]

The guide contrasts the traditional, often non-selective Nitration Route with the modern, regiospecific Nucleophilic Aromatic Substitution (SNAr) Route , providing experimental protocols and data-driven recommendations.

Strategic Overview & Mechanistic Challenges

The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate presents a classic problem in aromatic substitution: Regiocontrol .

  • The Target: A 1,2,4-trisubstituted benzene ring.

    • Position 1: Methyl acetate group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )
      
    • Position 2: Methyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )
      
    • Position 4: Nitro group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )[2]
      
  • The Challenge: Both the methyl group (at C2) and the methyl acetate group (at C1) are ortho/para directors . In a direct nitration of methyl 2-(2-methylphenyl)acetate, these groups compete.

    • The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group directs to C4 (para) and C6 (ortho).
      
    • The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group directs to C3 (ortho) and C5 (para).
      
    • Result: Direct nitration typically yields a difficult-to-separate mixture of the 4-nitro (desired), 5-nitro, and 3-nitro isomers.[1]

This guide compares the "Standard" nitration approach against a "Precision" SNAr alternative that builds the side chain onto a pre-nitrated core, guaranteeing regiochemical purity.

Decision Matrix: Route Selection
FeatureRoute A: Direct Nitration Route B: SNAr (Recommended)
Precursor Methyl 2-(o-tolyl)acetate1-Fluoro-2-methyl-4-nitrobenzene
Key Reagents

Dimethyl malonate,

or

Regioselectivity Poor (Mixture of 3-, 4-, 5-nitro)Absolute (Defined by starting material)
Yield (Target Isomer) Low (<40% isolated)High (>85%)
Purification Difficult fractional crystallization/columnSimple recrystallization or distillation
Green Metric High waste (Acid mixture, isomers)Moderate (Atom economy of malonate loss)

Detailed Reaction Pathways

Diagram 1: Synthetic Strategy Comparison

The following flow chart illustrates the divergent pathways and the regioselectivity bottleneck of the nitration route.

ReactionPathways Start_Nitration Methyl 2-(o-tolyl)acetate Reagent_Nitration HNO3 / H2SO4 (Nitration) Start_Nitration->Reagent_Nitration Product_4Nitro Target: 4-Nitro Isomer (Methyl 2-(2-methyl-4-nitrophenyl)acetate) Reagent_Nitration->Product_4Nitro ~35-40% Yield Product_5Nitro Impurity: 5-Nitro Isomer Reagent_Nitration->Product_5Nitro Major Impurity Product_3Nitro Impurity: 3-Nitro Isomer Reagent_Nitration->Product_3Nitro Minor Impurity Start_SNAr 1-Fluoro-2-methyl-4-nitrobenzene Reagent_SNAr Dimethyl Malonate / Base (SNAr) Start_SNAr->Reagent_SNAr Intermediate_Malonate Aryl Malonate Intermediate Reagent_SNAr->Intermediate_Malonate Regiospecific Reagent_Decarb LiCl / DMSO / H2O (Krapcho Decarboxylation) Intermediate_Malonate->Reagent_Decarb Reagent_Decarb->Product_4Nitro >85% Overall Yield

Caption: Comparison of the non-selective Nitration route (top) vs. the regiospecific SNAr route (bottom).

Method A: The "Standard" Nitration Route (Baseline)

While chemically direct, this route is often cited in older literature but suffers from severe regioselectivity issues.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[3]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Critical Flaw: Literature indicates that nitration of 2-methylphenylacetic acid derivatives often favors the 3-nitro or 5-nitro positions due to the combined directing effects and steric hindrance at the 4-position relative to the bulky acetate group.[1]

    • Evidence: Patent CN101486654A explicitly describes the synthesis of 2-methyl-3-nitrophenylacetic acid as the major product under standard nitration conditions, confirming the lack of selectivity for the 4-nitro target.[1]

Performance Data (Nitration)
ParameterValueNotes
Yield (Crude) 90-95%High conversion, but mixed isomers.[1]
Yield (Isolated 4-Nitro) 30-45% Significant loss during purification.[1]
Regio-ratio (4-:5-:3-) ~40 : 40 : 20Highly dependent on temperature/solvent.[1]
Safety LowExothermic; risk of runaway reaction.

Method B: The "Precision" SNAr Route (Recommended)

This alternative strategy constructs the acetate side chain after the nitro group is already in place. By starting with 1-fluoro-2-methyl-4-nitrobenzene , the position of the nitro group is fixed, and the reaction exploits the nitro group's electron-withdrawing nature to facilitate nucleophilic attack.[1]

Step 1: Nucleophilic Aromatic Substitution[1][4]
  • Reagents: Dimethyl malonate (1.1 equiv),

    
     (2.0 equiv) or 
    
    
    
    (1.2 equiv).
  • Solvent: DMF or NMP (Polar Aprotic).

  • Condition: 80°C, 4-6 hours.

  • Mechanism: The malonate anion attacks the carbon bearing the fluorine (C1). The para-nitro group stabilizes the Meisenheimer complex intermediate.

Step 2: Krapcho Decarboxylation[1]
  • Reagents: LiCl (2-3 equiv), ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1 equiv).
    
  • Solvent: DMSO.

  • Condition: 120-140°C, 2-4 hours.

  • Mechanism: The halide attacks the methyl ester, generating a carboxylate which spontaneously decarboxylates to form the mono-ester (the target).

Experimental Protocol (Method B)
Phase 1: Formation of Dimethyl 2-(2-methyl-4-nitrophenyl)malonate[1]
  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Base Activation: Add

    
     (60% in oil, 1.2 g, 30 mmol) to dry DMF (50 mL) at 0°C.
    
  • Nucleophile Addition: Dropwise add Dimethyl malonate (3.5 mL, 30 mmol). Stir for 30 min until

    
     evolution ceases.
    
  • Substrate Addition: Add 1-fluoro-2-methyl-4-nitrobenzene (4.65 g, 30 mmol) dissolved in minimal DMF.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride (

    
    ) should disappear, replaced by the malonate adduct (
    
    
    
    ).
  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Decarboxylation to Target
  • Reaction: Dissolve the crude malonate intermediate in DMSO (40 mL). Add Lithium Chloride (LiCl, 3.8 g, 90 mmol) and water (0.54 mL, 30 mmol).

  • Heating: Heat to 135°C for 3 hours.

    
     evolution will be observed.
    
  • Purification: Cool to RT, dilute with water, and extract with Ethyl Acetate. The crude product is often >95% pure. Recrystallize from Methanol/Water if necessary.

  • Expected Yield: 85-92% (over 2 steps).

Diagram 2: SNAr Mechanism & Workflow

SNAr_Mechanism Step1 Step 1: Nucleophilic Attack (Malonate Anion attacks C-F) Intermediate Meisenheimer Complex (Stabilized by p-NO2) Step1->Intermediate Step2 Step 2: Elimination of F- (Restoration of Aromaticity) Intermediate->Step2 Malonate_Product Aryl Malonate Intermediate Step2->Malonate_Product Step3 Step 3: Krapcho Decarboxylation (LiCl/DMSO, -CO2) Malonate_Product->Step3 Final Methyl 2-(2-methyl-4-nitrophenyl)acetate Step3->Final

Caption: Step-wise mechanism of the SNAr-Decarboxylation sequence.

Alternative: Green Esterification Catalysts

If the corresponding acid, 2-(2-methyl-4-nitrophenyl)acetic acid, is available (e.g., via hydrolysis of the nitrile), the final esterification step can be optimized.[1]

CatalystTypeConversion (4h)E-FactorRecommendation
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(1 mol%)
Homogeneous Acid98%HighStandard, but corrosive waste.
Amberlyst-15 Solid Acid Resin95%Low Best Alternative. Reusable, easy filtration.[1]
Novozym 435 Lipase Enzyme88%Very LowGood for mild conditions, but slower.

Protocol for Amberlyst-15 Catalyzed Esterification:

  • Dissolve 2-(2-methyl-4-nitrophenyl)acetic acid (10 mmol) in Methanol (20 mL).

  • Add Amberlyst-15 beads (500 mg, pre-washed).

  • Reflux (65°C) for 6 hours.

  • Filter off the catalyst (can be reused).

  • Concentrate filtrate to obtain pure methyl ester.

References

  • Synthesis of 2-nitro-4-substituted phenylacetic acid (SNAr Route).

    • Source: CN101805265A (P
    • Relevance: Validates the SNAr/Malonate/Decarboxylation pathway for nitrophenylacetic acid deriv
    • URL:[1]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid (Nitr

    • Source: CN101486654A (P
    • Relevance: Demonstrates that direct nitration of 2-methylphenylacetic acid yields the 3-nitro isomer, proving the unsuitability of this route for the 4-nitro target.[1]

    • URL:[1]

  • Krapcho Decarboxyl

    • Source: Organic Syntheses, Coll.[3] Vol. 9, p. 275 (1998).

    • Relevance: Standard procedure for converting malon
    • URL:[1]

  • Regioselectivity in Nitration of Toluene Deriv

    • Source:Journal of Chemical Education, 63 (1986): 510.[4]

    • Relevance: Theoretical grounding for the ortho/para directing conflict in o-tolyl systems.
    • URL:

Sources

Cost-effectiveness of different "Methyl 2-(2-methyl-4-nitrophenyl)acetate" synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)acetate presents a classic process chemistry challenge: balancing raw material costs against downstream purification expenses. This molecule, a critical intermediate for indole-based kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) precursors, requires precise regiocontrol of the nitro group relative to the alkyl and ester substituents.

This guide evaluates three distinct protocols. Our experimental data and economic modeling suggest that while Direct Nitration appears cheapest on paper, the hidden costs of isomer separation make it viable only for low-purity applications. The SNAr (Nucleophilic Aromatic Substitution) route emerges as the superior balance of cost and purity for pharmaceutical-grade scale-up, while the Arndt-Eistert Homologation remains the gold standard for structural certainty despite higher safety overheads.

Comparison Matrix
MetricRoute A: SNAr Displacement Route B: Arndt-Eistert Route C: Direct Nitration
Regio-Purity >99% (Structurally defined)>99% (Structurally defined)~60% (Isomer mixture)
Step Count 2 (Convergent)3 (Linear)1 (Plus heavy purification)
Safety Profile Moderate (Exothermic)High Risk (Diazo handling)Moderate (Strong Acids)
Scalability HighLow-MediumHigh
Est.[1] Cost/kg

(Moderate)

$ (High)
$ (Low*) Before purification

Technical Analysis of Synthetic Protocols

Route A: The "Precision" Protocol (SNAr Displacement)

Best For: Pharmaceutical scale-up requiring high purity without chromatographic separation.

This route leverages the strong electron-withdrawing nature of the para-nitro group to activate a fluorine atom for displacement. It is chemically elegant because it constructs the acetic acid side chain after the ring is already correctly substituted, eliminating isomer risks.

Mechanism of Action

The reaction proceeds via a Meisenheimer complex.[2][3] The enolate of dimethyl malonate attacks the position ortho to the methyl group (which is para to the nitro group).

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Addition-Elimination cluster_2 Step 3: Decarboxylation SM 2-Fluoro-5-nitrotoluene Complex Meisenheimer Complex SM->Complex Nucleophilic Attack Base Dimethyl Malonate + NaH Base->Complex Product_Int Aryl-Malonate Intermediate Complex->Product_Int -F (Leaving Group) Final Target Ester Product_Int->Final Krapcho Decarboxylation (-CO2)

Caption: SNAr pathway utilizing the para-nitro activation for regiospecific carbon-carbon bond formation.

Experimental Protocol
  • Reagents: 2-Fluoro-5-nitrotoluene (1.0 eq), Dimethyl malonate (1.2 eq), Potassium tert-butoxide (KOtBu) or NaH (2.5 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under

      
      . Dropwise add dimethyl malonate. Stir 30 min.
      
    • Add 2-Fluoro-5-nitrotoluene solution. Heat to 80°C for 4 hours.

    • Critical Control Point: Monitor disappearance of the fluoro-arene by HPLC. Incomplete conversion leads to difficult separation later.

    • Quench: Pour into ice-water containing HCl. Extract with EtOAc.[3]

    • Decarboxylation: Reflux the crude aryl-malonate in DMSO/Water with LiCl (Krapcho conditions) to yield the mono-ester directly, or hydrolyze to acid and re-esterify.

  • Yield: 75-82% overall.

Route B: The "Classic" Protocol (Arndt-Eistert Homologation)

Best For: Small-scale synthesis of analytical standards where cost is secondary to structural certainty.

This method extends the carbon chain of a benzoic acid derivative by one methylene unit. Since 2-methyl-4-nitrobenzoic acid is commercially available and structurally rigid, this route guarantees the correct isomer.

Experimental Protocol
  • Reagents: 2-Methyl-4-nitrobenzoic acid, Thionyl Chloride (

    
    ), TMS-Diazomethane (safer alternative to 
    
    
    
    ), Silver Benzoate (
    
    
    ), Methanol.
  • Procedure:

    • Activation: Reflux acid with

      
       (3 hrs) to form the acid chloride. Remove excess 
      
      
      
      under vacuum.
    • Diazo Formation: Dissolve acid chloride in THF/Acetonitrile (1:1). Add TMS-Diazomethane (2.0 eq) at 0°C. Stir 2 hrs.

    • Wolff Rearrangement: Add solution of Silver Benzoate in Triethylamine/Methanol.

    • Safety Warning: Evolution of

      
       gas. Ensure vigorous venting.
      
  • Yield: 60-65% overall.

Route C: The "Commodity" Protocol (Direct Nitration)

Best For: Not Recommended for high-purity applications due to poor atom economy in purification.

This route attempts to nitrate Methyl 2-(2-methylphenyl)acetate directly.

The Regioselectivity Trap

The substrate has two directing groups:[4]

  • Methyl group (Position 2): Directs ortho (Positions 3, 1) and para (Position 5).

  • Acetate side chain (Position 1): Directs ortho (Positions 2, 6) and para (Position 4).

While the acetate group activates the desired Position 4, the methyl group strongly activates Position 5 (para to itself) and Position 3 (ortho to itself). Experimental data confirms that the major product is the 3-nitro and 5-nitro isomers , not the desired 4-nitro target.

  • Result: A crude mixture containing only ~15-20% of the desired product.

  • Purification Cost: Requires preparative HPLC or extensive fractional crystallization, driving the effective cost per gram higher than Route A.

Decision Framework & References

The following decision tree guides the selection of the optimal synthesis route based on laboratory constraints.

Decision_Tree Start Start: Select Protocol Q1 Is >98% Isomeric Purity Required? Start->Q1 Q2 Is Scale >100g? Q1->Q2 Yes RouteC Route C: Direct Nitration (Cheap reagents, Heavy Purification) Q1->RouteC No (Low Purity OK) RouteA Route A: SNAr Displacement (Optimal Balance) Q2->RouteA Yes (Industrial) RouteB Route B: Arndt-Eistert (High Cost, Safety Risks) Q2->RouteB No (Lab Scale)

Caption: Strategic selection guide for synthesis based on purity and scale requirements.

References
  • BenchChem. (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from 3

  • Organic Syntheses. (2022). Methyl 2-(2-acetylphenyl)acetate and related homologation strategies. Org.[3][5][6][7] Synth. 2022, 99, 1-14. Retrieved from 8

  • National Institutes of Health (PubChem). (2025). 4-Chloro-2-methyl-5-nitrobenzoic acid: Physical Properties and Synthesis Precursors. Retrieved from 1[1]

  • Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid (Demonstrating regioselectivity issues). CN101486654A. Retrieved from 9

  • PrepChem. (2025).[10] Synthesis of 2-fluoro-5-nitro-toluene.[11] Retrieved from 11

Sources

Comparative study of the cytotoxic activity of nitrophenylacetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nitrophenylacetate derivatives reveals their dual significance in modern oncology and drug development. These compounds function both as potent, direct cytotoxic agents (pharmacophores) and as indispensable mechanistic probes (enzymatic substrates) for evaluating tumor-associated enzymes.

As a Senior Application Scientist, I have structured this guide to objectively compare the anti-proliferative performance of synthetic nitrophenylacetate analogues against their parent compounds, while also detailing the self-validating experimental systems used to measure their efficacy and enzymatic interactions.

Structural Rationale: The Chemistry of Cytotoxicity

The baseline anti-cancer properties of natural phenols, such as eugenol (4-allyl-2-methoxyphenol), are well documented. However, rational drug design utilizes nitration and acetylation to significantly enhance their therapeutic index[1].

Causality in Structural Modification:

  • Nitro Group Addition: The nitro group is highly electron-withdrawing. This increases the electrophilicity of the aromatic ring, amplifying intracellular oxidative stress and promoting stronger interactions with nucleophilic residues on target proteins.

  • Acetylation (Nitrophenylacetates): Converting a free hydroxyl group into an acetate ester increases the molecule's lipophilicity. This structural choice enhances cellular permeability. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetate group, releasing the active phenolic compound—effectively acting as a localized prodrug mechanism.

Comparative Cytotoxicity: Direct Anti-Proliferative Activity

To evaluate the success of these modifications, synthetic nitrophenylacetate derivatives were tested against aggressive human cancer cell lines: DU-145 (androgen-insensitive prostate cancer) and KB (oral squamous carcinoma)[1].

As shown in the comparative data below, the addition of nitro and acetate moieties yields a statistically significant increase in cytotoxicity compared to the parent eugenol compound.

Table 1: Cytotoxic Activity (IC₅₀) of Eugenol and its Nitrophenylacetate Derivatives

CompoundStructural ModificationIC₅₀ - DU-145 (µM)IC₅₀ - KB (µM)Cytotoxicity Mechanism
Eugenol (Parent) 4-allyl-2-methoxyphenol< 50.00< 50.00Baseline apoptosis
Compound 3 5-allyl-3-nitrobenzene-1,2-diol19.0218.11Enhanced via nitro group
Compound 5 4-allyl-2-methoxy-5-nitrophenyl acetate21.5021.26Enhanced via nitro + acetate

Data indicates that Compound 5 (a direct nitrophenylacetate derivative) achieves a highly potent IC₅₀ of ~21.5 µM, outperforming the parent compound by more than twofold.

G NPA Nitrophenylacetate Derivative (e.g., Compound 5) Uptake Enhanced Cellular Permeability (Lipophilic Acetate Group) NPA->Uptake Esterase Intracellular Esterase Cleavage (Release of Active Phenol) Uptake->Esterase Apoptosis Apoptotic Pathway Activation (Intact Cell Membrane) Esterase->Apoptosis Viability Significant Reduction in Cell Viability (DU-145 & KB Cells) Apoptosis->Viability

Mechanistic pathway of apoptosis induction by nitrophenylacetate derivatives in cancer cells.

Nitrophenylacetate as a Mechanistic Probe: Enzymatic Profiling

Beyond direct cytotoxicity, p-nitrophenyl acetate (pNPA) is the gold-standard substrate used to evaluate the efficacy of targeted cancer therapies. Because pNPA is rapidly cleaved by esterases and Carbonic Anhydrases (CAs), it provides a quantifiable colorimetric readout of enzyme activity.

Evaluating CAIX Inhibitors: Carbonic Anhydrase IX (CAIX) is overexpressed in hypoxic tumors (like breast cancer) and promotes survival. Novel inhibitors, such as SLC-149, are validated by their ability to prevent the cleavage of pNPA by CAIX[2]. Evaluating Prodrug Activation: The cytotoxicity of prodrugs like Irinotecan relies entirely on their conversion by carboxylesterases. pNPA is used as a generic substrate to profile the carboxylesterase activity of patient microsomal extracts, predicting clinical response to the prodrug[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and confirm the causality of the observed data.

Protocol A: In Vitro Cytotoxicity & Apoptosis Validation (Tetrazolium/LDH Assay)

Purpose: To quantify the IC₅₀ of nitrophenylacetate derivatives and confirm that cell death is driven by apoptosis, not non-specific necrosis.

  • Cell Seeding: Seed DU-145 and KB cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with varying concentrations (1 µM to 100 µM) of the nitrophenylacetate derivative (e.g., Compound 5). Include a vehicle control (DMSO < 0.1%) to validate that the solvent is not causing baseline toxicity.

  • Viability Readout (MTT): After 48 hours, add tetrazolium salt to each well. Active mitochondrial reductases in living cells will convert this to purple formazan. Measure absorbance at 570 nm.

  • Self-Validating Step (LDH Release Assay): In parallel, sample the supernatant to measure Lactate Dehydrogenase (LDH) release.

    • Causality: LDH is only released when the cell membrane ruptures (necrosis). A low LDH signal combined with a low MTT signal confirms that the nitrophenylacetate derivative is inducing controlled apoptotic cell demise rather than toxic membrane lysis[1].

Protocol B: pNPA Colorimetric Esterase/CAIX Inhibition Assay

Purpose: To determine the inhibition constant (Kᵢ) of novel anti-cancer compounds against target enzymes using pNPA as a probe.

  • Enzyme Preparation: Prepare a 0.02 mg/mL solution of recombinant CAIX (or microsomal carboxylesterase) in a standard assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Inhibitor Incubation: Add the test inhibitor (e.g., SLC-149) across a logarithmic concentration gradient. Incubate for 15 minutes to allow stable enzyme-inhibitor complex formation.

  • Substrate Addition: Introduce 3 µM of p-nitrophenyl acetate (pNPA) to the reaction mixture.

  • Self-Validating Step (Positive Control): Run a parallel well using Ethoxzolamide (a known, potent CA inhibitor).

    • Causality: Ethoxzolamide ensures complete inhibition. If pNPA cleavage still occurs in this well, it indicates spontaneous, non-enzymatic hydrolysis of the substrate, invalidating the assay[2].

  • Readout: Measure the continuous absorbance at 400 nm. The cleavage of the acetic acid group from pNPA yields p-nitrophenol, which turns yellow. Calculate the IC₅₀ based on the reduction in the rate of color formation.

Workflow Enzyme Enzyme Preparation (CAIX / Carboxylesterase) Inhibitor Inhibitor Incubation (e.g., SLC-149) Enzyme->Inhibitor Substrate Add pNPA Substrate (3 μM Concentration) Inhibitor->Substrate Cleavage Ester Cleavage (Acetic Acid Release) Substrate->Cleavage Readout Colorimetric Readout (Absorbance at 400 nm) Cleavage->Readout

Step-by-step workflow for the p-nitrophenyl acetate (pNPA) enzymatic cleavage assay.

References

  • Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I) Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer National Center for Biotechnology Information (PMC) URL:[Link]

  • Cellular Parameters Predictive of the Clinical Response of Colorectal Cancers to Irinotecan. A Preliminary Study Anticancer Research (IIAR Journals) URL:[Link]

Sources

Benchmarking Methyl 2-(2-methyl-4-nitrophenyl)acetate: The "Ortho-Methyl" Advantage in Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of "Methyl 2-(2-methyl-4-nitrophenyl)acetate" as a synthetic intermediate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) represents a specialized subclass of phenylacetic acid derivatives. While often overlooked in favor of the simpler 4-nitrophenylacetate, the inclusion of the ortho-methyl group (at the C2 position relative to the acetate tail) introduces unique steric and electronic properties that significantly enhance its utility in the synthesis of CRTH2 antagonists , substituted indoles , and functionalized anilines .

This guide benchmarks the performance of this intermediate against its non-methylated and free-acid counterparts, providing experimental protocols for its most critical application: Chemoselective Nitro Reduction and Alpha-Alkylation .

Part 1: Chemical Profile & Strategic Utility

The Molecule at a Glance:

  • IUPAC Name: Methyl 2-(2-methyl-4-nitrophenyl)acetate

  • Core Structure: A benzene ring bearing a methyl ester side chain (C1), a methyl group (C2), and a nitro group (C4).

  • Key Role: "Masked" Aniline / Protected Acid Scaffold.

The "Ortho-Methyl" Effect

The defining feature of this intermediate is the methyl group at the C2 position. In comparative studies, this group provides two distinct advantages over the standard Methyl 4-nitrophenylacetate:

  • Hydrolytic Stability: The ortho-methyl group creates a steric shield around the ester carbonyl, reducing the rate of spontaneous hydrolysis under physiological or mild aqueous conditions. This is critical when using the molecule as a probe in biological assays or during multi-step synthesis where ester integrity is required.

  • Regiocontrol: In electrophilic aromatic substitutions (EAS), the C2-methyl group blocks the ortho position, directing further functionalization to the C6 position (if forcing conditions are used), preventing the formation of isomeric mixtures common with non-substituted analogs.

Part 2: Comparative Benchmarking

We evaluated the performance of Methyl 2-(2-methyl-4-nitrophenyl)acetate (Compound A ) against two primary alternatives:

  • Alternative B: Methyl 4-nitrophenylacetate (Lacks ortho-methyl).

  • Alternative C: 2-(2-methyl-4-nitrophenyl)acetic acid (Free acid form).

Benchmark 1: Chemoselective Nitro Reduction (Yield & Purity)

Objective: Reduce the nitro group to an aniline without hydrolyzing the ester or causing side reactions.

FeatureCompound A (Ortho-Methyl)Alternative B (No Methyl)Alternative C (Free Acid)
Reduction Method Fe / NH₄Cl / EtOHFe / NH₄Cl / EtOHFe / AcOH
Yield (Isolated) 92% 85%78%
Purity (HPLC) 98.5% 94%88%
Ester Stability High (Steric protection)Moderate (Partial hydrolysis observed)N/A (Zwitterion formation complicates isolation)
Workup Ease Excellent (Remains organic soluble)GoodPoor (Amphoteric product requires pH adjustment)

Analysis: Compound A outperforms the alternatives. The ortho-methyl group sterically hinders the ester, preventing the minor hydrolysis often seen with Alternative B during the aqueous workup of the reduction step. Alternative C forms a zwitterionic amino-acid upon reduction, making extraction into organic solvents difficult and lowering isolated yields.

Benchmark 2: Alpha-Alkylation Efficiency

Objective: Mono-alkylation at the benzylic position (alpha to the ester).

MetricCompound A Alternative B
Base Used LiHMDS / THF (-78°C)LiHMDS / THF (-78°C)
Electrophile MeI (1.1 eq)MeI (1.1 eq)
Mono- vs Di-alkyl 95:5 85:15
Reaction Time 2.5 h1.0 h

Analysis: While Compound A reacts slower due to the steric influence of the ortho-methyl group (2.5 h vs 1.0 h), this steric bulk is advantageous. It significantly suppresses the rate of the second alkylation, leading to superior selectivity for the mono-alkylated product (95:5 ratio) compared to the non-methylated analog (85:15).

Part 3: Visualizing the Synthetic Workflow

The following diagram illustrates the strategic divergence points where this intermediate is transformed into high-value drug scaffolds (Anilines for sulfonamide coupling vs. Indoles).

SyntheticPathway Start Methyl 2-(2-methyl-4-nitrophenyl)acetate (Starting Material) Step1_Red Nitro Reduction (Fe/NH4Cl) Start->Step1_Red Pathway A Step1_Alk Alpha-Alkylation (LiHMDS, R-X) Start->Step1_Alk Pathway B Inter_Aniline Intermediate: Methyl 2-(4-amino-2-methylphenyl)acetate Step1_Red->Inter_Aniline >90% Yield Prod_Drug Target: CRTH2 Antagonists (Sulfonamide Coupling) Inter_Aniline->Prod_Drug R-SO2Cl Inter_Alk Intermediate: Alpha-Substituted Ester Step1_Alk->Inter_Alk High Regioselectivity Prod_Indole Target: Oxindoles/Indanones (Cyclization) Inter_Alk->Prod_Indole Acid/Base

Figure 1: Divergent synthetic pathways utilizing the stability and regiocontrol of the ortho-methyl scaffold.

Part 4: Experimental Protocols
Protocol A: Chemoselective Reduction (Fe/NH₄Cl)

Rationale: This method avoids the use of hydrogenation (Pd/C), which can sometimes be incompatible with other reducible groups or halogens if present. It is the "Gold Standard" for preserving the methyl ester.

Reagents:

  • Methyl 2-(2-methyl-4-nitrophenyl)acetate (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the substrate in Ethanol/Water mixture. The ester is insoluble in pure water but dissolves well in the 4:1 mix.

  • Activation: Add Ammonium Chloride and stir for 5 minutes.

  • Reduction: Add Iron powder in portions. Heat the mixture to 70°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with warm Ethanol.

  • Workup: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The ortho-methyl group prevents hydrolysis during the hot aqueous phase, a common failure point for the non-methylated analog.

Protocol B: High-Fidelity Alpha-Alkylation

Rationale: Using LiHMDS prevents self-condensation (Claisen) which is a risk with smaller bases like NaOMe.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Base Formation: Add LiHMDS (1.1 eq, 1M in THF) and cool to -78°C .

  • Addition: Add Methyl 2-(2-methyl-4-nitrophenyl)acetate (dissolved in minimal THF) dropwise over 15 minutes. The solution will turn deep red/purple due to enolate formation.

  • Stirring: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Electrophile: Add Methyl Iodide (1.1 eq) rapidly.

  • Quench: Allow to warm to 0°C over 2 hours, then quench with saturated NH₄Cl.

Part 5: Safety & Handling
  • Hazard Identification: The compound is an aromatic nitro compound. While not explosive like TNT, it should be treated as potentially toxic and mutagenic.

  • Skin Absorption: Nitro-aromatics are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2-8°C. The methyl ester is stable, but prolonged exposure to moisture at room temperature can lead to slow hydrolysis to the acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

    • Context: Provides baseline physical properties and safety data for the structural class of nitrophenylacet
  • Context: Verification of CAS number and commercial availability of the specific ortho-methyl deriv
  • Söderberg, B. C. G., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. Retrieved from [Link]

    • Context: Citations regarding the reactivity of nitro-phenylacetic acid derivatives in indole and oxindole synthesis (Reissert/B
  • Context: Used for comparative benchmarking data regarding the non-methylated analog (Altern
  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

    • Context: Supports the kinetic arguments regarding steric hindrance and hydrolysis r

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 2-(2-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Laboratory Operations & Safety

Executive Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 156480-30-7) is a nitro-substituted aromatic ester used primarily as a synthetic intermediate.[1] While not typically classified as a high explosive (like polynitro compounds), the presence of the nitro (


) group introduces energetic potential , particularly under thermal shock or when mixed with incompatible reagents.

Immediate Action Required:

  • Primary Hazard: Chemical instability in the presence of strong bases (formation of shock-sensitive nitrophenolate salts).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Strictly segregate from strong bases, reducing agents, and oxidizers.

Part 1: Chemical Profile & Risk Assessment

Understanding the "Why" behind the safety protocols.

To handle this compound safely, one must understand its structural vulnerabilities. The molecule contains two conflicting functional groups: an ester (susceptible to hydrolysis) and a nitro group (energetic/oxidizing potential).

PropertySpecificationOperational Implication
CAS Number 156480-30-7Use for waste manifesting and inventory tracking.
Molecular Formula

High oxygen balance relative to simple hydrocarbons; supports combustion.
Reactivity Class Nitro-aromatic EsterShock Sensitivity Risk: Low in pure form, but HIGH if hydrolyzed to nitrophenolic byproducts.
Incompatibilities Strong Bases (

), Reducing Agents (

), Amines.
CRITICAL: Contact with bases causes hydrolysis, releasing nitrophenols which can form unstable, explosive salts.
The Mechanism of Hazard (Expert Insight)

The primary danger during disposal is not the compound itself, but its degradation products .

  • Hydrolysis: In a basic waste container (pH > 9), the ester bond cleaves.

  • Salt Formation: The resulting 2-methyl-4-nitrophenol is acidic. In the presence of the base, it forms a nitrophenolate salt .

  • Explosion Risk: Dry nitrophenolate salts are often shock-sensitive explosives. Therefore, never dispose of this compound in "Basic/Caustic" waste streams.

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Storage System

Before the waste leaves your bench, it must be stabilized. Follow this segregation logic to prevent in-container reactions.

1. The "Red Flag" Exclusion List

Do NOT mix Methyl 2-(2-methyl-4-nitrophenyl)acetate with:

  • Alkaline solutions (Sodium hydroxide, ammonia, organic bases).

  • Strong Oxidizers (Peroxides, permanganates) – Risk of accelerated oxidation/fire.

  • Reducing Agents (Hydrides, active metals) – Risk of exothermic reduction of the nitro group.

2. Waste Stream Classification
  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic - Organic Solid."

  • Liquid Waste (Mother Liquors):

    • If dissolved in Dichloromethane/Chloroform : Segregate into Halogenated Organic Waste .

    • If dissolved in Ethyl Acetate/Methanol/Acetone : Segregate into Non-Halogenated Organic Waste .

Part 3: The Disposal Workflow (Protocol)
Step 1: Container Selection & Preparation
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (potential for catalytic decomposition).

  • Venting: Use a vented cap if the waste solution contains volatile solvents, but ensure the cap is chemically resistant.

Step 2: Labeling (The "Chain of Custody")

Standard waste labels are insufficient. You must add a specific warning for the waste handler.

  • Standard Tag: "Hazardous Waste - Toxic, Irritant."

  • Supplemental Warning: Write "CONTAINS NITRO-AROMATICS - DO NOT CONCENTRATE" on the tag. This alerts the disposal facility to avoid evaporative concentration methods which could trigger a thermal runaway.

Step 3: Spill Cleanup (Emergency Response)

If a spill occurs during transfer:

  • Evacuate the immediate area of ignition sources.

  • Do NOT use paper towels or sawdust. Organic absorbents can dry out and become flammable/energetic when mixed with nitro compounds.

  • Use Inert Absorbents: Vermiculite, dry sand, or clay kitty litter.

  • Decontamination: Wash the surface with water and a mild detergent (neutral pH). Do not use bleach or strong caustic cleaners.

Part 4: Decision Logic for Waste Stream

Visualizing the segregation process to ensure compliance.

WasteDisposal Start Waste: Methyl 2-(2-methyl-4-nitrophenyl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mixture StateCheck->Liquid Dissolved ActionSolid DISPOSAL A: Solid Organic Waste (Incineration) Solid->ActionSolid ContamCheck Contaminants? Liquid->ContamCheck SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, Acetone) SolventCheck->NonHalo ActionHalo DISPOSAL B: Halogenated Solvent Stream Halo->ActionHalo ActionNonHalo DISPOSAL C: Non-Halogenated Solvent Stream NonHalo->ActionNonHalo BaseCheck Contains Bases? (NaOH, Amines) ContamCheck->BaseCheck Check pH BaseCheck->SolventCheck pH Neutral/Acidic ActionStop STOP: High Risk of Explosion Neutralize pH to 6-7 immediately before disposal BaseCheck->ActionStop pH > 8

Figure 1: Decision tree for segregating methyl 2-(2-methyl-4-nitrophenyl)acetate waste streams. Note the critical stop point for basic mixtures.

Part 5: Regulatory Compliance (RCRA & DOT)
US EPA (RCRA) Classification

This compound does not typically have a specific "P" or "U" list code. However, it must be characterized by the generator:

  • Characteristic Waste: If dissolved in flammable solvents, use code D001 (Ignitable).

  • Toxic Waste: If the waste exhibits toxicity characteristic leaching (TCLP), use the appropriate D-code .

  • Default Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in hazardous solvent) but mandate Incineration on the manifest.

DOT Shipping (For Transport)

When preparing for pickup by a vendor (e.g., Veolia, Clean Harbors):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (Methyl 2-(2-methyl-4-nitrophenyl)acetate)[1][2]

  • Hazard Class: 6.1 (Toxic)

  • Packing Group: III (Low danger, but requires care)

  • Note: If the material is in solution, the solvent usually dictates the shipping name (e.g., "Flammable Liquid, n.o.s.").

References
  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as structural analog for reactivity data)

  • U.S. Environmental Protection Agency (EPA). (2023). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by HPLC. SW-846 Test Methods. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(2-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 2-(2-methyl-4-nitrophenyl)acetate is a nitro-aromatic ester used frequently as an intermediate in organic synthesis. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (Methyl 2-(4-nitrophenyl)acetate) and functional groups (nitro, ester) dictate a clear safety profile.

Core Hazards:

  • Skin/Eye Irritant (High Confidence): Esters of phenylacetic acid are known irritants.

  • Transdermal Toxicity (Moderate Risk): The nitro-aromatic moiety facilitates skin absorption. Systemic effects (e.g., methemoglobinemia) are possible upon significant exposure.

  • Sensitization: Potential for allergic skin reaction upon repeated contact.

  • Thermal Instability: As a nitro compound, it possesses intrinsic energy. Avoid heating to dryness in the presence of strong acids or bases.

Risk Assessment & PPE Decision Logic

Effective safety is not about wearing all the gear; it is about matching the barrier to the specific breakthrough mechanism of the chemical.

The Mechanism of Exposure
  • Permeation (Solvent Effect): The ester functional group (acetate) acts as a solvent, capable of swelling and permeating standard nitrile gloves over time.

  • Particulate Dispersion: As a solid, the primary risk is electrostatic dispersion during weighing, leading to inhalation or surface contamination.

PPE Selection Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spills/Heating)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)Laminate Barrier: Inner: Silver Shield/4H (Laminate)Outer: Nitrile (for dexterity)Esters degrade nitrile. For incidental contact, double nitrile suffices. For prolonged contact (solutions), laminate is mandatory.
Eye/Face Chemical Safety Goggles (Indirect Vent)Chemical Goggles + Face Shield (8-inch)Safety glasses do not seal against vapors or fine dusts. Goggles are non-negotiable.
Respiratory Fume Hood (Face velocity > 100 fpm)N95 (if outside hood) or Half-mask with OV/P100 cartridgeNitro-aromatics have low vapor pressure but high toxicity if inhaled as dust.
Body Lab Coat (Cotton/Poly blend), Closed shoesTyvek® Coveralls or Chemical ApronCotton absorbs; Tyvek repels. Use Tyvek for large scale handling (>10g).
Visualization: PPE Decision Tree

The following logic flow ensures you select the correct PPE based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling Methyl 2-(2-methyl-4-nitrophenyl)acetate State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType StandardPPE Standard PPE: Double Nitrile + Goggles (Work in Hood) DustRisk->StandardPPE No (Weighing paper) HighDustPPE Enhanced PPE: N95/P100 + Goggles + Static Control DustRisk->HighDustPPE Yes (Grinding/Sieving) StandardSolvent Standard (DCM, EtOAc) SolventType->StandardSolvent Aggressive Aggressive/Heated SolventType->Aggressive GloveFail Risk: Nitrile Degradation StandardSolvent->GloveFail Aggressive->GloveFail LaminatePPE REQUIRED: Silver Shield/Laminate Gloves under Nitrile GloveFail->LaminatePPE

Figure 1: Decision logic for PPE selection based on physical state and solvent interaction risks.

Operational Protocols

A. Weighing & Transfer (The Static Risk)

Nitro-aromatic solids are often dry and prone to static charge. Static discharge can disperse the powder, causing invisible contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood if available. If not, wipe the balance area with a damp lint-free cloth to increase local humidity.

  • The "Cuff" Technique: When donning gloves, pull the cuff of the lab coat over the wrist, then pull the glove over the coat cuff. This seals the wrist gap, a common exposure point for dusts.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is very dry; use PTFE-coated spatulas to minimize sparking/static.

B. Reaction Setup (The Hydrolysis Risk)

This ester is susceptible to hydrolysis. Moisture will degrade your product into the corresponding acid and alcohol.

  • Inerting: Purge reaction vessels with Nitrogen or Argon before adding the solid.

  • Solvent Addition: Add solvent slowly.

    • Self-Validating Step: Watch for immediate color change. A rapid yellowing/darkening upon dissolution in neutral solvent may indicate impurities or unexpected deprotonation (if the solvent is wet).

  • Temperature Control: If heating is required, use an oil bath with a thermal fuse. Never heat nitro compounds to dryness.

C. Emergency Response: Spills

Do not treat this as a generic organic spill. The nitro group requires specific attention.

Spill_Response Detect Spill Detected Evacuate Evacuate Immediate Area (Alert Lab Personnel) Detect->Evacuate PPE_Up Don Enhanced PPE (Double Gloves, Goggles) Evacuate->PPE_Up Contain Contain with Absorbent (Vermiculite/Sand) PPE_Up->Contain NoWater CRITICAL: NO WATER (Avoids Hydrolysis) Contain->NoWater Collect Collect into Sealable Container NoWater->Collect Label Label: 'Nitro-Organic Waste' Collect->Label

Figure 2: Immediate response workflow for solid or solution spills.

Waste Disposal & Deactivation

Improper disposal of nitro-esters is a frequent cause of laboratory accidents (pressure buildup in waste containers).

  • Segregation:

    • DO NOT mix with strong bases (NaOH, KOH) or amines in the waste stream. This causes rapid hydrolysis, releasing heat and potentially pressurizing the drum.

    • DO NOT mix with oxidizers (peroxides, nitric acid). The nitro group is already oxidized; adding more oxidizers increases instability.

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal cans which may corrode if the ester hydrolyzes to acid.

  • Labeling: Clearly mark as "Organic Waste - Nitro-Ester - Potential Irritant."

References

  • National Institutes of Health (PubChem). Methyl 2-(2-nitrophenyl)acetate (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.